L,L-Dityrosine Hydrochloride
Description
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Properties
Molecular Formula |
C18H22Cl2N2O6 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C18H20N2O6.2ClH/c19-13(17(23)24)7-9-1-3-15(21)11(5-9)12-6-10(2-4-16(12)22)8-14(20)18(25)26;;/h1-6,13-14,21-22H,7-8,19-20H2,(H,23,24)(H,25,26);2*1H/t13-,14-;;/m0../s1 |
InChI Key |
MUEPHPAGIIPFFM-AXEKQOJOSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C2=C(C=CC(=C2)C[C@@H](C(=O)O)N)O)O.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Fluorescence Properties of L,L-Dityrosine Hydrochloride
This guide provides a comprehensive overview of the core fluorescence properties of this compound, a key biomarker for oxidative stress. Dityrosine (B1219331) is formed through the oxidative coupling of two L-tyrosine residues and its intrinsic fluorescence provides a valuable tool for studying protein structure, damage, and aggregation.
Core Fluorescence Properties
The fluorescence of L,L-Dityrosine is highly sensitive to its local environment, particularly pH and solvent polarity. Its spectral characteristics are distinct from its parent amino acid, tyrosine, allowing for specific detection.
Quantitative Fluorescence Data
The key photophysical parameters of L,L-Dityrosine are summarized below. These values can vary depending on the specific experimental conditions.
Table 1: Spectral Properties of L,L-Dityrosine
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~283-285 nm | Acidic pH (<7) |
| ~315-325 nm | Neutral to Alkaline pH (>7) | |
| Emission Maximum (λem) | ~400-420 nm | pH independent |
| Molar Absorption Coefficient (ε) | 6500 M⁻¹ cm⁻¹ | At 315 nm |
| Fluorescence Lifetime (τ) | Complex, multi-exponential decay | Aqueous solution |
Table 2: Influence of pH on L,L-Dityrosine Fluorescence
| pH Range | Dominant Species | Excitation Maximum (λex) | Relative Fluorescence Intensity |
| < 7 (e.g., pH ~2) | Acidic (Phenolic -OH protonated) | ~285 nm | Minimum |
| > 8 (e.g., pH ~10) | Basic (Phenolic -OH deprotonated) | ~315-325 nm | Maximum |
The pKa for the phenolic hydroxyl group of dityrosine is approximately 7.25.[1] The shift in the excitation maximum is due to the deprotonation of the phenolic hydroxyl groups at higher pH, which alters the electronic structure of the molecule.[1] The fluorescence intensity is highly pH-sensitive, with a maximum around pH 10 and a minimum at approximately pH 2.[1]
Table 3: Influence of Solvent on L,L-Dityrosine Fluorescence
| Solvent | Spectral Shift | Reference |
| 1 M Trichloroacetic Acid | Red Shift | [2] |
| N,N-Dimethylformamide | Red Shift | [2] |
| Acetonitrile (B52724) | Blue Shift | [2] |
| Glacial Acetic Acid | Blue Shift | [2] |
| Deuterium Oxide (D₂O) | Increased Emission Intensity | [3] |
Solvent polarity can significantly impact the energy levels of the excited state.[4] Generally, more polar solvents can lead to a red shift (a shift to longer wavelengths) in the emission spectrum.[4][5] In the case of dityrosine, deuterated water has been shown to increase emission intensity, suggesting an enhancement of the fluorescence quantum yield.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate measurement and analysis of dityrosine fluorescence.
1. Protocol for Fluorescence Measurement
This protocol outlines a general procedure for measuring dityrosine fluorescence in a sample.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer).
-
For pH-dependent studies, adjust the pH of the buffer solutions accordingly.
-
If analyzing dityrosine within a protein, protein hydrolysis may be required to release the dityrosine.[6]
-
-
Instrumentation:
-
Use a calibrated spectrofluorometer.
-
Select quartz cuvettes to minimize background fluorescence.
-
-
Measurement Parameters:
-
Excitation Spectrum: Set the emission wavelength to the maximum (e.g., 410 nm) and scan a range of excitation wavelengths (e.g., 250-380 nm).
-
Emission Spectrum: Set the excitation wavelength based on the pH of the sample (e.g., 285 nm for acidic or 320 nm for alkaline) and scan the emission wavelengths (e.g., 350-550 nm).[1][3]
-
-
Data Analysis:
-
Correct spectra for background fluorescence from the buffer and cuvette.
-
For quantitative analysis, generate a standard curve using known concentrations of this compound.
-
2. Protocol for Dityrosine Synthesis (Non-enzymatic)
This method allows for the laboratory synthesis of dityrosine for use as a standard.[7]
-
Materials:
-
L-Tyrosine
-
Deionized water
-
1.6 M HCl
-
-
Procedure:
-
Purification:
-
Purification is typically achieved using chromatographic techniques.[9]
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for both purification and quantification.[6][7] A typical elution system might involve a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Visualizations: Pathways and Workflows
Formation of Dityrosine via Oxidative Stress
Dityrosine is formed from the coupling of two tyrosyl radicals, which are generated under conditions of oxidative stress.[1][6] This process can be catalyzed by enzymes like peroxidases or induced by reactive oxygen species (ROS).[7][8]
Caption: Oxidative formation of L,L-Dityrosine from L-Tyrosine.
pH-Dependent Equilibrium and Fluorescence
The fluorescence properties of dityrosine, particularly its excitation spectrum, are directly linked to the protonation state of its phenolic hydroxyl groups.
Caption: pH effect on Dityrosine's excitation and fluorescence.
General Workflow for Fluorescence Spectroscopy
This diagram illustrates the typical steps involved in analyzing a sample for dityrosine fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. "Laser Excited Fluorescence of Dityrosine" by Sahar F. Mahmoud and Stephen E. Bialkowski [digitalcommons.usu.edu]
- 3. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Dityrosine as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Dityrosine - Wikipedia [en.wikipedia.org]
- 9. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
L,L-Dityrosine as a Biomarker for Neurodegenerative Diseases: An In-depth Technical Guide
Executive Summary
Oxidative stress is a well-established pathological hallmark in the progression of several neurodegenerative diseases, including Alzheimer's Disease (AD) and Parkinson's Disease (PD). The irreversible oxidative cross-linking of tyrosine residues to form L,L-Dityrosine (dityrosine) serves as a stable and cumulative marker of protein damage mediated by reactive oxygen species. Elevated levels of dityrosine (B1219331) have been consistently identified in the brain tissue and cerebrospinal fluid of patients with neurodegenerative conditions, correlating with the pathological protein aggregates that define these diseases, such as amyloid-beta (Aβ) plaques, neurofibrillary tangles (NFTs) of tau protein, and α-synuclein deposits in Lewy bodies.[1][2][3] This guide provides a comprehensive technical overview of dityrosine as a biomarker, detailing its biochemical formation, its association with specific diseases, detailed experimental protocols for its quantification, and its role in the broader pathological framework of neurodegeneration.
Introduction: Oxidative Stress and Dityrosine Formation
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A key contributor to this neuronal damage is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.[1][4] Proteins are major targets of ROS, leading to modifications that can impair their function, promote aggregation, and trigger cellular dysfunction.
Dityrosine is a fluorescent molecule formed via the covalent coupling of two tyrosine residues, a post-translational modification that is not incorporated during de novo protein synthesis.[2][5] Its formation is a direct consequence of oxidative stress and is catalyzed by various agents, including enzymatic systems like peroxidases and non-enzymatic reactions involving free radicals or peroxynitrite.[6][7] Because of its high chemical stability and resistance to acid hydrolysis and proteolysis, dityrosine is an excellent cumulative biomarker of oxidative protein damage over the lifespan.[1][2] Its presence has been confirmed in the core protein pathologies of AD and PD, suggesting it plays a role in the stabilization and insolubility of these toxic aggregates.[8][9]
Biochemical Formation and Signaling Pathway
The formation of dityrosine begins with the generation of a tyrosyl radical, which involves the removal of a hydrogen atom from the hydroxyl group of a tyrosine residue. This process can be initiated by enzymatic systems, such as myeloperoxidase in the presence of hydrogen peroxide, or by direct attack from ROS like hydroxyl radicals.[1][7] Two tyrosyl radicals can then undergo ortho-ortho coupling to form a stable C-C bond, resulting in L,L-Dityrosine.[2] This cross-link can occur either intramolecularly (within the same protein) or intermolecularly (between different protein chains), contributing to the formation of stable, often insoluble, protein aggregates.
Dityrosine Levels in Neurodegenerative Diseases
Quantitative analysis has consistently demonstrated elevated levels of dityrosine in patients with neurodegenerative diseases compared to cognitively normal subjects. This increase is particularly pronounced in brain regions severely affected by pathology.
Alzheimer's Disease (AD)
In AD, dityrosine cross-links are found in both Aβ plaques and the tau protein that forms neurofibrillary tangles.[1][2] This modification is believed to contribute to the high stability and protease resistance of these aggregates.[1] Studies using HPLC with electrochemical detection have quantified these increases in post-mortem brain tissue and ventricular cerebrospinal fluid (VF).[6][10][11]
| Analyte | Brain Region / Fluid | Patient Group | Observation vs. Control | Reference(s) |
| 3,3′-Dityrosine | Hippocampus & Neocortex | Alzheimer's Disease | 5- to 8-fold increase | [6][10][11] |
| 3,3′-Dityrosine | Ventricular CSF (VF) | Alzheimer's Disease | 5- to 8-fold increase | [6][10][11] |
| Dityrosine | Lipofuscin Pigments | Alzheimer's Disease | Significantly higher levels | [1][3][12] |
| Dityrosine | Amyloid Plaques & CSF | Alzheimer's Disease | Prevalent, increased levels | [3][8] |
Parkinson's Disease (PD)
In PD and other synucleinopathies, dityrosine cross-linking is observed in α-synuclein aggregates within Lewy bodies.[3][13] This covalent modification may play a role in the aggregation and stabilization of α-synuclein, contributing to the pathology of the disease. Increased levels of dityrosine have been demonstrated in mouse models of PD.[1]
Experimental Protocols for Dityrosine Analysis
The accurate quantification of dityrosine in complex biological samples requires robust and sensitive analytical methods. The most common approaches involve chromatographic separation followed by highly specific detection.
Protocol 1: Quantification by HPLC with Electrochemical Detection (HPLC-ECD)
This method is highly sensitive for quantifying electrochemically active compounds like dityrosine.[6][11]
-
Tissue Preparation :
-
Protein Precipitation and Digestion :
-
Precipitate proteins from the homogenate or CSF using trichloroacetic acid (TCA).[6]
-
Wash the protein pellet to remove interfering small molecules.
-
Resuspend the pellet and perform exhaustive enzymatic digestion using a broad-spectrum protease like Pronase to liberate individual amino acids, including dityrosine.[6]
-
-
HPLC-ECD Analysis :
-
Inject the digested sample into a reverse-phase HPLC system.
-
Separate the amino acids using an appropriate gradient.
-
Detect and quantify dityrosine using a multi-channel electrochemical array detector. The electrochemical signature provides high specificity.[6][10]
-
Quantify against a purified dityrosine standard curve.
-
Protocol 2: Identification and Quantification by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional specificity and is considered a gold standard for identifying and quantifying post-translational modifications.[5][14]
-
Sample Preparation : Follow steps 1 and 2 as described for HPLC-ECD.
-
LC-MS/MS Analysis :
-
Inject the digested sample into an LC-MS/MS system.
-
Separate peptides or amino acids using reverse-phase liquid chromatography.
-
Introduce the eluent into the mass spectrometer via electrospray ionization (ESI).
-
Perform tandem mass spectrometry (MS/MS) to identify dityrosine based on its specific mass-to-charge ratio (m/z) and characteristic fragmentation pattern.[14][15]
-
Common fragmentation techniques used to characterize dityrosine cross-linked peptides include Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).[14][15]
-
Quantification is typically achieved using stable isotope-labeled internal standards for maximum accuracy.
-
Logical Framework: Dityrosine in the Pathological Cascade
Dityrosine is not merely an indicator of oxidative stress but is mechanistically linked to the progression of neurodegenerative pathology. By cross-linking key proteins like Aβ, tau, and α-synuclein, dityrosine formation contributes to the creation of stable, insoluble, and protease-resistant aggregates that are central to the disease process.
Conclusion and Future Directions
L,L-Dityrosine is a robust and pathologically relevant biomarker of chronic oxidative stress in neurodegenerative diseases. Its quantification in CSF and brain tissue provides a direct measure of the cumulative protein damage that contributes to the formation of toxic protein aggregates.
For researchers and drug development professionals, dityrosine serves multiple purposes:
-
A Stratification Biomarker: To identify patient populations with high levels of oxidative stress for clinical trials.
-
A Pharmacodynamic Biomarker: To assess the in vivo efficacy of antioxidant therapies or drugs aimed at reducing protein aggregation.
-
A Research Tool: To further elucidate the mechanisms linking oxidative stress to protein misfolding and neurodegeneration.
Future efforts should focus on standardizing analytical protocols across laboratories and validating dityrosine, potentially as part of a larger biomarker panel, in large, longitudinal patient cohorts. The development of less invasive methods to measure dityrosine or its metabolites in plasma or urine could significantly enhance its clinical utility as a non-invasive tool for monitoring disease progression and therapeutic response.[1]
References
- 1. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dityrosine cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Dityrosine cross-linking and its potential roles in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation | Journal of Neuroscience [jneurosci.org]
- 7. Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dityrosine Cross-links are Present in Alzheimer's Disease-derived Tau Oligomers and Paired Helical Filaments (PHF) which Promotes the Stability of the PHF-core Tau (297-391) In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. inis.iaea.org [inis.iaea.org]
- 13. Mapping of Photochemically-Derived Dityrosine across Fe-Bound N-Acetylated α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
L,L-Dityrosine: A Technical Guide to its Chemical Stability and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L,L-dityrosine is a naturally occurring, non-proteinogenic amino acid formed by the oxidative cross-linking of two L-tyrosine residues. This covalent linkage imparts significant structural rigidity and stability to proteins. Its presence is increasingly recognized as a biomarker for oxidative stress and has been implicated in a range of physiological and pathological processes, including the hardening of insect cuticles and the progression of neurodegenerative diseases such as Alzheimer's. This technical guide provides an in-depth overview of the chemical stability and synthesis of L,L-dityrosine, offering valuable insights for researchers and professionals in drug development and related scientific fields.
Chemical Stability of L,L-Dityrosine
L,L-dityrosine is renowned for its high chemical stability, a characteristic that makes it a reliable biomarker for long-term oxidative damage to proteins. It is notably resistant to degradation under a variety of conditions.
Qualitative Stability Assessment:
-
Acid Hydrolysis: L,L-dityrosine is highly resistant to acid hydrolysis, allowing for its isolation from protein hydrolysates without significant degradation.
-
pH and Oxygen: The molecule remains unchanged upon exposure to a wide range of pH values and molecular oxygen.[1]
-
Proteases: The dityrosine (B1219331) cross-link confers resistance to proteolytic enzymes.[2]
Quantitative Stability Data:
Despite its well-established qualitative stability, specific quantitative data such as half-life and degradation rate constants under various pH and temperature conditions are not extensively documented in the available literature. Further dedicated "forced degradation" studies would be required to establish a comprehensive quantitative stability profile for L,L-dityrosine.[3][4][5]
Synthesis of L,L-Dityrosine
The synthesis of L,L-dityrosine can be achieved through both enzymatic and chemical methodologies. The choice of method depends on the desired yield, purity, and scale of production.
Enzymatic Synthesis
Enzymatic synthesis offers a biomimetic and often highly specific route to L,L-dityrosine. Peroxidases, in the presence of hydrogen peroxide, are commonly employed to catalyze the formation of tyrosyl radicals, which then couple to form the dityrosine bond.
Experimental Protocol: Enzymatic Synthesis using Horseradish Peroxidase (HRP)
This protocol is adapted from established methodologies for the horseradish peroxidase-catalyzed oxidation of L-tyrosine.
Materials:
-
L-Tyrosine
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂)
-
Sodium Phosphate (B84403) Buffer (pH 7.4)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
Procedure:
-
Reaction Setup: Dissolve L-tyrosine in sodium phosphate buffer to a final concentration of 1 mM. Adjust the pH to 7.4 with HCl or NaOH as needed.
-
Enzyme Addition: Add horseradish peroxidase to the tyrosine solution to a final concentration of 10 units/mL.
-
Initiation of Reaction: Initiate the reaction by the dropwise addition of hydrogen peroxide to a final concentration of 1 mM.
-
Incubation: Stir the reaction mixture at room temperature for 24 hours. The solution will typically develop a yellow-brown color, indicating the formation of dityrosine and other oxidation products.
-
Reaction Termination: Terminate the reaction by adding a quenching agent, such as sodium metabisulfite, or by heat inactivation of the enzyme.
-
Purification: The crude reaction mixture can be purified using techniques such as reversed-phase high-performance liquid chromatography (HPLC) to isolate L,L-dityrosine.
Table 1: Summary of Enzymatic Synthesis Parameters
| Parameter | Value |
| Substrate | L-Tyrosine |
| Enzyme | Horseradish Peroxidase (HRP) |
| Oxidant | Hydrogen Peroxide (H₂O₂) |
| Buffer | Sodium Phosphate |
| pH | 7.4 |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
Chemical Synthesis
Chemical synthesis provides an alternative route that can be scaled up for larger quantities of L,L-dityrosine. These methods often involve the use of strong oxidizing agents to generate tyrosyl radicals.
Experimental Protocol: Chemical Synthesis using a Non-enzymatic Method
This protocol provides a general framework for the non-enzymatic synthesis of dityrosine.
Materials:
-
L-Tyrosine
-
Deionized Water
-
Hydrochloric Acid (HCl)
-
Oxidizing agent (e.g., potassium ferricyanide, ammonium (B1175870) persulfate)
-
Quenching agent (e.g., a reducing agent like sodium thiosulfate)
Procedure:
-
Dissolution: Dissolve L-Tyrosine in deionized water with the addition of HCl to achieve a clear solution.[6]
-
Oxidation: Add the oxidizing agent to the tyrosine solution and stir at room temperature. The reaction progress can be monitored by observing the color change of the solution.
-
Quenching: After a set reaction time (e.g., several hours), quench the reaction by adding a suitable quenching agent.
-
Purification: Purify the resulting L,L-dityrosine from the reaction mixture using chromatographic techniques such as HPLC.
Table 2: Summary of Chemical Synthesis Parameters
| Parameter | Value |
| Starting Material | L-Tyrosine |
| Solvent | Acidified Deionized Water |
| Oxidizing Agent | e.g., Potassium Ferricyanide, Ammonium Persulfate |
| Temperature | Room Temperature |
| Purification Method | High-Performance Liquid Chromatography (HPLC) |
Solid-Phase Peptide Synthesis (SPPS) of Dityrosine-Containing Peptides
For the incorporation of dityrosine into specific peptide sequences, solid-phase peptide synthesis (SPPS) is the method of choice. This involves the use of pre-formed dityrosine building blocks or the on-resin formation of the dityrosine cross-link.
Experimental Workflow: Solid-Phase Synthesis
Figure 1. General workflow for solid-phase synthesis of a dityrosine-containing peptide.
Biological Significance and Signaling Pathways
L,L-dityrosine cross-links play a significant role in various biological contexts, most notably in the pathophysiology of neurodegenerative diseases like Alzheimer's. The formation of dityrosine cross-links in proteins such as amyloid-beta (Aβ) and tau is driven by oxidative stress.[7][8]
Role in Alzheimer's Disease
In Alzheimer's disease, oxidative stress leads to the generation of tyrosyl radicals on Aβ and tau proteins. These radicals can then form intermolecular or intramolecular dityrosine cross-links, promoting the aggregation of these proteins into neurotoxic oligomers and fibrils.[7][9] These aggregates contribute to synaptic dysfunction and neuronal cell death, key hallmarks of the disease.[10]
Figure 2. Signaling pathway of dityrosine-mediated neurotoxicity in Alzheimer's disease.
Other Biological Roles
Beyond its role in disease, dityrosine is also involved in physiological processes where protein stabilization is crucial. For instance, it contributes to the elasticity and resilience of insect structural proteins like resilin.[11]
Conclusion
L,L-dityrosine is a molecule of significant interest due to its remarkable stability and its dual role in both physiological protein structuring and pathological protein aggregation. While its synthesis is well-established through both enzymatic and chemical routes, a deeper quantitative understanding of its chemical stability under various stress conditions is an area ripe for further investigation. The elucidation of its precise downstream signaling effects in neurodegenerative and other diseases will continue to be a critical area of research, with potential implications for the development of novel therapeutic strategies.
References
- 1. [PDF] A central role for dityrosine crosslinking of Amyloid-β in Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 2. Large-Scale Qualitative and Quantitative Assessment of Dityrosine Crosslinking Omics in Response to Endogenous and Exogenous Hydrogen Peroxide in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dityrosine Cross-links are Present in Alzheimer's Disease-derived Tau Oligomers and Paired Helical Filaments (PHF) which Promotes the Stability of the PHF-core Tau (297-391) In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dityrosine cross-links are present in Alzheimer’s disease-derived tau oligomers and paired helical filaments (PHF) which promotes the stability of the PHF-core tau (297-391) in vitro | Semantic Scholar [semanticscholar.org]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. Frontiers | Dityrosine cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]
The Telltale Tie: An In-depth Technical Guide to the Natural Occurrence of Dityrosine Cross-Links in Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of protein biochemistry, post-translational modifications (PTMs) represent a critical layer of regulation and function. Among these, the formation of dityrosine (B1219331) cross-links stands out as a significant and irreversible oxidative modification. This covalent bond, formed between two tyrosine residues, can occur both within a single polypeptide chain (intramolecular) and between different protein molecules (intermolecular). Initially identified in the resilient insect protein, resilin, where it contributes to its remarkable elasticity, dityrosine is now recognized as a key player in a wide range of biological processes, from the stabilization of extracellular matrices to the pathogenesis of numerous age-related and inflammatory diseases. This technical guide provides a comprehensive overview of the natural occurrence of dityrosine cross-links, their formation mechanisms, biological implications, and detailed methodologies for their detection and quantification.
Dityrosine formation is predominantly a consequence of oxidative stress, where reactive oxygen species (ROS) and reactive nitrogen species (RNS) trigger the generation of tyrosyl radicals.[1] These radicals can then couple to form the stable dityrosine bond.[2] Enzymatic pathways, notably those involving peroxidases, also contribute to the controlled formation of these cross-links in specific biological contexts.[3] The presence of dityrosine is therefore considered a key biomarker of oxidative protein damage.[1]
While beneficial in providing structural integrity to certain proteins, aberrant dityrosine cross-linking is implicated in the progression of several debilitating diseases. In neurodegenerative disorders such as Alzheimer's and Parkinson's disease, dityrosine cross-links are found in the characteristic protein aggregates (amyloid-beta plaques and Lewy bodies, respectively), contributing to their stability and neurotoxicity.[4][5] Similarly, in age-related cataracts, dityrosine cross-linking of lens crystallins leads to protein aggregation and loss of lens transparency.[6] Its presence is also a hallmark of atherosclerosis, where it is found in oxidized low-density lipoproteins (LDL) within atherosclerotic plaques.[7]
Understanding the mechanisms of dityrosine formation and its pathological consequences is paramount for the development of novel therapeutic strategies targeting oxidative stress-related diseases. This guide aims to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical methodologies to investigate the role of dityrosine cross-links in their respective fields.
Biological and Pathological Significance of Dityrosine Cross-Links
The formation of dityrosine cross-links has a dual nature in biological systems. In many structural proteins, it is a deliberate post-translational modification essential for their function. Conversely, the uncontrolled formation of these cross-links due to oxidative stress is a hallmark of cellular damage and is associated with a range of pathologies.
Physiological Roles
The primary physiological role of dityrosine cross-links is to provide mechanical strength and insolubility to structural proteins. Examples include:
-
Resilin: This rubber-like protein found in the cuticle of insects owes its exceptional elasticity to a stable, three-dimensional network formed by dityrosine cross-links.
-
Extracellular Matrix (ECM) Proteins: Dityrosine cross-links are found in several ECM components, including elastin, collagen, and fibroin, where they contribute to the integrity and resilience of tissues.
Pathological Implications
The accumulation of dityrosine cross-links is a well-established marker of oxidative damage and is implicated in the pathogenesis of numerous diseases:
-
Neurodegenerative Diseases: In Alzheimer's disease, dityrosine cross-links are found in amyloid-beta (Aβ) plaques and tau tangles, promoting their aggregation and resistance to proteolytic degradation.[4][5] This stabilization of toxic protein aggregates is thought to be a key factor in disease progression.
-
Cataracts: The age-related clouding of the eye lens is associated with the aggregation of crystallin proteins. Dityrosine cross-linking of these proteins contributes to the formation of high-molecular-weight aggregates that scatter light and impair vision.[6]
-
Atherosclerosis: Dityrosine is found at elevated levels in atherosclerotic plaques, particularly within oxidized low-density lipoproteins (LDL).[7] The cross-linking of apolipoprotein B-100 in LDL particles is believed to contribute to their retention in the arterial wall and the progression of the disease.
-
Acute Inflammation: During inflammatory responses, activated neutrophils produce reactive oxygen species that can lead to the formation of dityrosine cross-links in tissue proteins.[4]
-
Aging: The accumulation of oxidatively damaged proteins, including those with dityrosine cross-links, is a general feature of the aging process.
Quantitative Data on Dityrosine Occurrence
The quantification of dityrosine levels in various biological samples provides valuable insights into the extent of oxidative stress and its association with different pathological conditions. The following tables summarize key findings from studies that have measured dityrosine concentrations in different tissues and disease states.
| Biological Sample | Condition | Dityrosine Level | Fold Change vs. Control | Reference |
| Human Brain (Hippocampus) | Alzheimer's Disease | Elevated | 5- to 8-fold | [8] |
| Human Brain (Neocortex) | Alzheimer's Disease | Elevated | 5- to 8-fold | [8] |
| Human Ventricular Cerebrospinal Fluid | Alzheimer's Disease | Elevated | 5- to 8-fold | [8] |
| Human Low-Density Lipoprotein (LDL) | Atherosclerotic Lesions | Elevated | ~100-fold | [7] |
| Human Aortic Tissue | Fatty Streaks | Elevated | - | [7] |
| Human Lens Protein | Normal (Aged 60-70) | 6-18 mmol/mol protein | - | [9] |
| Human Lens Protein | Cataractous | Elevated | - | [6] |
| Myocardial Tissue | Acute Myocardial Infarction (4h - 2 weeks) | Positive Staining | - | |
| Atlantic Salmon Tissues (Gills, Skin, Dorsal Fin, Liver) | Baseline | <0.11–914 ng/g (8OHDG), <1.37 ng/g (DIY) | - | [10] |
Table 1: Dityrosine Levels in Human Diseases and Tissues. This table presents a summary of quantitative data on dityrosine levels in various human tissues and fluids associated with specific diseases, highlighting the significant increases observed in pathological conditions compared to healthy controls.
Experimental Protocols for Dityrosine Analysis
The accurate detection and quantification of dityrosine cross-links are crucial for studying their biological roles. A variety of analytical techniques are employed, each with its own advantages and limitations. This section provides detailed methodologies for the most common approaches.
Sample Preparation: Acid Hydrolysis of Proteins
A common first step for the analysis of total dityrosine content is the complete hydrolysis of the protein sample into its constituent amino acids.
Materials:
-
6 N HCl
-
Phenol (B47542) (optional, to protect tyrosine from degradation)
-
Vacuum hydrolysis tubes
-
Heating block or oven
-
Lyophilizer or vacuum centrifuge
Protocol:
-
To approximately 1-2 mg of protein sample in a vacuum hydrolysis tube, add 1 mL of 6 N HCl.
-
(Optional) Add a small crystal of phenol to the tube.
-
Freeze the sample in liquid nitrogen and evacuate the tube.
-
Seal the tube under vacuum.
-
Incubate the sealed tube at 110°C for 24 hours.
-
After hydrolysis, cool the tube and carefully open it.
-
Dry the hydrolysate completely using a lyophilizer or a vacuum centrifuge to remove the HCl.
-
Reconstitute the dried amino acid mixture in a suitable buffer for subsequent analysis (e.g., HPLC mobile phase).
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC coupled with fluorescence detection is a widely used method for quantifying dityrosine due to its intrinsic fluorescence.
Instrumentation and Columns:
-
HPLC system with a gradient pump and an autosampler.
-
Fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Dityrosine standard for calibration.
Protocol:
-
Prepare a standard curve by injecting known concentrations of the dityrosine standard.
-
Inject the reconstituted protein hydrolysate onto the C18 column.
-
Elute the amino acids using a gradient of Mobile Phase B. A typical gradient could be:
-
0-5 min: 5% B
-
5-35 min: 5-50% B (linear gradient)
-
35-40 min: 50-95% B (linear gradient)
-
40-45 min: 95% B (isocratic)
-
45-50 min: 95-5% B (linear gradient)
-
50-60 min: 5% B (isocratic, for re-equilibration)
-
-
Set the fluorescence detector to an excitation wavelength of approximately 315-325 nm and an emission wavelength of 400-420 nm.
-
Identify the dityrosine peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Quantify the amount of dityrosine in the sample by integrating the peak area and comparing it to the standard curve.
Mass Spectrometry (MS) for Identification and Site Analysis
Mass spectrometry offers high sensitivity and specificity for the identification of dityrosine cross-links and for pinpointing their exact location within a protein sequence.
Workflow:
-
Protein Digestion: Instead of complete acid hydrolysis, proteins are digested into smaller peptides using a specific protease (e.g., trypsin, Lys-C). This preserves the connectivity information of the cross-link.
-
Enrichment (Optional): Cross-linked peptides are often in low abundance. Enrichment steps, such as strong cation exchange (SCX) chromatography, can be employed to increase their concentration relative to linear peptides.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (typically nano-LC) and introduced into a tandem mass spectrometer.
-
Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition mode. Precursor ions are selected for fragmentation, and the resulting fragment ion spectra (MS/MS) are recorded.
-
Data Analysis: Specialized software (e.g., StavroX, pLink) is used to search the MS/MS data against a protein sequence database to identify the cross-linked peptides. These programs can handle the complex fragmentation patterns of two peptide chains linked together.
Key Fragmentation Techniques:
-
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These methods primarily cleave the peptide backbone, providing sequence information for both peptides.
-
Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): These techniques are particularly useful for analyzing larger, more highly charged peptides and can provide complementary fragmentation information.[11]
Immunological Detection Methods
Antibodies specific for dityrosine can be used for its detection in complex biological samples through methods like ELISA and Western blotting.
Enzyme-Linked Immunosorbent Assay (ELISA): This method is suitable for quantifying dityrosine in liquid samples like plasma or urine. Commercial ELISA kits are available.
General Protocol for a Competitive ELISA:
-
Plate Coating: Microtiter plates are pre-coated with a dityrosine-protein conjugate.
-
Competitive Binding: The sample (or dityrosine standard) is added to the wells along with a primary antibody specific for dityrosine. The free dityrosine in the sample competes with the coated dityrosine for binding to the antibody.
-
Washing: The plate is washed to remove unbound components.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added.
-
Washing: The plate is washed again.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.
-
Signal Measurement: The absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the amount of dityrosine in the sample.
Western Blotting: This technique allows for the detection of dityrosine-modified proteins in a complex mixture separated by size.
Protocol:
-
SDS-PAGE: Separate the proteins in the sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block non-specific binding sites on the membrane using a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for dityrosine, diluted in blocking buffer.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The presence of a band indicates a dityrosine-modified protein at a specific molecular weight.
Visualizing Dityrosine Formation and Analysis
To better illustrate the concepts discussed, the following diagrams, created using the DOT language for Graphviz, depict the key pathways of dityrosine formation and a general workflow for its experimental analysis.
Caption: Pathways of dityrosine cross-link formation.
Caption: General experimental workflow for dityrosine analysis.
Conclusion
The study of dityrosine cross-links provides a critical window into the mechanisms of oxidative stress and its profound impact on protein structure and function. From its essential role in the biomechanics of invertebrates to its detrimental contributions to human disease, dityrosine serves as a potent indicator of molecular damage and a potential target for therapeutic intervention. The methodologies outlined in this guide offer a robust toolkit for researchers to explore the presence and significance of this important post-translational modification. As our understanding of the intricate interplay between oxidative stress, protein aggregation, and disease continues to evolve, the analysis of dityrosine cross-links will undoubtedly remain a cornerstone of research in fields ranging from fundamental biochemistry to clinical drug development. The continued refinement of analytical techniques, particularly in the realm of mass spectrometry-based proteomics, promises to further unravel the complexities of the "dityrosine landscape" in health and disease, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation | Scilit [scilit.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Detecting tyrosine-phosphorylated proteins by Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of bityrosine in cataractous human lens protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometric quantification of markers for protein oxidation by tyrosyl radical, copper, and hydroxyl radical in low density lipoprotein isolated from human atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. The etiology of human age-related cataract. Proteins don’t last forever - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the Oxidative Stress Biomarkers of 8-Hydroxydeoxyguanosine and Dityrosine in the Gills, Skin, Dorsal Fin, and Liver Tissue of Atlantic Salmon (Salmo salar) Parr - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
L,L-Dityrosine Hydrochloride: A Technical Guide to Solubility and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and storage conditions of L,L-Dityrosine hydrochloride. The following sections detail quantitative solubility data, recommended storage protocols, and experimental methodologies for analysis, alongside visualizations of relevant biochemical pathways and analytical workflows.
Core Properties of this compound
L,L-Dityrosine is a non-proteinogenic amino acid formed through the oxidative coupling of two L-tyrosine residues. It serves as a biomarker for oxidative stress and protein damage, with elevated levels associated with various pathological conditions, including neurodegenerative diseases and atherosclerosis. The hydrochloride salt form is often used in research due to its potential for improved solubility and stability.
Solubility of this compound
The solubility of this compound is a critical parameter for its application in experimental settings. The following table summarizes the available quantitative solubility data in various solvents. It is important to note that solubility can be influenced by factors such as pH, temperature, and the presence of other solutes.
Table 1: Quantitative Solubility of this compound
| Solvent | Concentration | Notes |
| Water | 125 mg/mL | Ultrasonic assistance may be required for dissolution.[1] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[2] | - |
| Dimethylformamide (DMF) | 5 mg/mL[2] | - |
| Ethanol | 15 mg/mL[2] | - |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL[2] | - |
| Aqueous Acid | Slightly soluble | Heating may be required.[3] |
The solubility of tyrosine, and likely dityrosine (B1219331), is pH-dependent. The formation of dityrosine via irradiation has been observed to be highest at pH 11, suggesting that the stability and solubility of the precursor and the product are influenced by pH.
Storage and Stability of this compound
Proper storage of this compound is essential to maintain its integrity and prevent degradation. Recommendations for both the solid compound and solutions are outlined below.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | 4°C | Long-term | Store in a tightly sealed container, away from moisture.[4] |
| Solid (Powder) | -20°C | Extended | For maximum stability, store at -20°C.[3] |
| Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[5] |
| Solution | -80°C | Up to 6 months | For long-term solution storage, -80°C is recommended.[5] |
It is strongly advised to avoid repeated freeze-thaw cycles of this compound solutions to prevent degradation. For aqueous stock solutions, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[5]
Experimental Protocols
This section provides detailed methodologies for the analysis of L,L-Dityrosine, which are relevant for researchers working with this compound.
General Protocol for Determining Solubility of Amino Acid Hydrochlorides
This protocol can be adapted to determine the solubility of this compound in various solvents.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively, filter the solution through a 0.22 µm syringe filter.
-
-
Quantification of Solute Concentration:
-
Dilute an aliquot of the clear supernatant with a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.
-
Workflow for Quantification of Dityrosine from Protein Hydrolysates
This workflow describes the steps for the analysis of dityrosine as a marker of oxidative protein damage.
-
Protein Hydrolysis:
-
Subject the protein sample to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to break it down into its constituent amino acids.
-
-
Derivatization (Optional but Recommended for HPLC):
-
Derivatize the amino acids in the hydrolysate with a fluorescent tag (e.g., dabsyl chloride) to enhance detection sensitivity.
-
-
Chromatographic Separation:
-
Separate the amino acids using reverse-phase HPLC (RP-HPLC). A gradient elution program is typically employed to achieve good resolution of all amino acids, including dityrosine.
-
-
Detection and Quantification:
-
Detect the eluted amino acids using a fluorescence or UV-Vis detector.
-
Identify the dityrosine peak by comparing its retention time with that of an authentic this compound standard.
-
Quantify the amount of dityrosine by integrating the peak area and comparing it to a standard curve generated with known concentrations of the standard.
-
-
Mass Spectrometry Confirmation (Optional):
-
For unambiguous identification, collect the fraction corresponding to the dityrosine peak and analyze it by mass spectrometry (MS).
-
Visualizations
The following diagrams illustrate the formation of dityrosine in the context of oxidative stress and a typical experimental workflow for its analysis.
Caption: Dityrosine formation as a result of oxidative stress.
Caption: Workflow for quantifying dityrosine in protein samples.
References
- 1. Structure and stability of the dityrosine-linked dimer of gammaB-crystallin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trapping Redox Partnerships in Oxidant-Sensitive Proteins with a Small, Thiol-Reactive Cross-Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidative Cross-Linking of Proteins to DNA Following Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dityrosine as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Dityrosine Formation Induced by Reactive Oxygen Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dityrosine (B1219331) is an irreversible post-translational modification of proteins, formed through the covalent cross-linking of two tyrosine residues. Its presence is a hallmark of oxidative stress, where reactive oxygen species (ROS) mediate its formation. This process can lead to protein aggregation and a loss of protein function, implicating dityrosine in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and the general aging process. This guide provides an in-depth overview of the mechanisms of ROS-induced dityrosine formation, detailed experimental protocols for its detection and quantification, a summary of key quantitative data, and its implications for therapeutic development.
Core Mechanisms of ROS-Induced Dityrosine Formation
The fundamental mechanism involves the oxidation of a tyrosine residue to a tyrosyl radical (Tyr•). This is a one-electron oxidation process primarily mediated by potent ROS like the hydroxyl radical (•OH) or through enzymatic reactions involving peroxidases. Two tyrosyl radicals can then couple to form a stable dityrosine cross-link. The predominant pathways include:
-
Metal-Catalyzed Oxidation (MCO): Fenton-type reactions, where transition metals like iron (Fe²⁺) or copper (Cu⁺) react with hydrogen peroxide (H₂O₂), generate highly reactive hydroxyl radicals that readily oxidize tyrosine.
-
Enzymatic Oxidation: Enzymes such as myeloperoxidase (MPO), eosinophil peroxidase (EPO), and horseradish peroxidase (HRP) can, in the presence of H₂O₂, catalyze the formation of tyrosyl radicals.
-
Photochemical Oxidation: Exposure to ultraviolet (UV) radiation can generate ROS, leading to dityrosine formation.
The formation of the tyrosyl radical is the rate-limiting step. Once formed, two radicals can dimerize, leading to the formation of a carbon-carbon bond between the ortho positions of the phenolic rings.
Methodological & Application
Application Note: Quantification of Dityrosine in Biological Samples Using HPLC with Fluorescence Detection
Abstract
Dityrosine (B1219331) is a well-established biomarker for oxidative stress, implicated in various physiological and pathological processes, including aging and neurodegenerative diseases like Alzheimer's.[1][2] Its intrinsic fluorescence makes High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) a highly sensitive and specific method for its quantification in various biological matrices.[3][4][5] This application note provides a detailed protocol for the analysis of dityrosine in protein-containing samples, including sample preparation through acid hydrolysis and subsequent quantification by reversed-phase HPLC with fluorescence detection.
Introduction
Dityrosine is formed through the oxidative coupling of two tyrosine residues and serves as a stable marker of protein oxidation.[1][2] The formation of dityrosine cross-links can occur both intermolecularly and intramolecularly, potentially leading to protein aggregation.[6] Its presence has been associated with a range of conditions characterized by oxidative stress.[1][2] The inherent fluorescence of dityrosine, with excitation and emission maxima typically in the ranges of 315-325 nm and 400-420 nm respectively, allows for its sensitive detection.[3][5] HPLC-FLD offers a robust and widely accessible analytical technique for the accurate quantification of dityrosine in complex biological samples.[1][5] This document outlines a comprehensive workflow for dityrosine analysis, from sample preparation to data interpretation, tailored for researchers, scientists, and drug development professionals.
Experimental Protocols
Sample Preparation: Acid Hydrolysis of Proteins
To quantify dityrosine from protein samples, it is essential to first liberate the amino acid through hydrolysis. Acid hydrolysis is a common and effective method for this purpose.
Materials:
-
Protein sample (e.g., tissue homogenate, cell lysate, purified protein)
-
6 M Hydrochloric Acid (HCl)
-
Phenol (B47542) (optional, to protect tyrosine residues)
-
Vacuum hydrolysis tubes
-
Heating block or oven
-
Lyophilizer or vacuum concentrator
-
Reconstitution solution (e.g., HPLC mobile phase or a suitable buffer)
Protocol:
-
Sample Aliquoting: Place a known amount of the protein sample (typically 0.1-1 mg) into a vacuum hydrolysis tube.
-
Drying: Lyophilize or vacuum-dry the sample to complete dryness.
-
Acid Addition: Add 6 M HCl to the dried sample. To prevent degradation of tyrosine during hydrolysis, a small amount of phenol (e.g., 1% v/v) can be added to the HCl.[7]
-
Vacuum Sealing: Freeze the sample in the tube using liquid nitrogen or a dry ice/ethanol bath and seal the tube under high vacuum.
-
Hydrolysis: Place the sealed tube in a heating block or oven at 110°C for 24 hours.[8]
-
Acid Removal: After cooling, carefully open the tube and remove the HCl by lyophilization or vacuum concentration.
-
Reconstitution: Reconstitute the dried hydrolysate in a known volume of a suitable solvent, such as the initial HPLC mobile phase, for subsequent analysis.
HPLC-FLD Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary or quaternary pump, autosampler, and column oven.
-
Fluorescence Detector (FLD).
Chromatographic Conditions:
The following table summarizes typical HPLC conditions for dityrosine analysis based on published methods. Researchers should optimize these conditions for their specific application and instrumentation.
| Parameter | Condition 1 | Condition 2 |
| Column | Reversed-phase C18 (e.g., ODS II Spherisorb, 5 µm, 4.6 x 250 mm)[1][9] | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA)[1] | Acetic Acid:Methanol:Water (15:15:70 v/v/v)[10] |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[1] | - |
| Elution Mode | Isocratic: 92% A, 8% B[1] | Isocratic[10] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[10] |
| Column Temperature | Ambient or controlled at 25°C[10] | 25°C[10] |
| Injection Volume | 10-50 µL | 20 µL |
| Fluorescence Detection | Excitation: 325 nm, Emission: 400-410 nm[3][5] | Excitation: 296 nm, Emission: 414 nm[2] |
Data Presentation
Quantitative Performance
The following table summarizes the quantitative performance characteristics for dityrosine analysis by HPLC-FLD as reported in the literature. These values can serve as a benchmark for method validation.
| Parameter | Reported Value | Reference |
| Limit of Detection (LOD) | 0.5 pmol | [11] |
| Limit of Quantification (LOQ) | 270 ng/g of sample (0.75 nmol/g) | [8] |
| Linearity | 0.5 pmol to 1.5 nmol (correlation coefficient 0.999) | [11] |
Visualizations
Caption: Oxidative formation of dityrosine from two tyrosine residues.
References
- 1. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of dityrosine cross-links in proteins by oxidation of tyrosine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of dityrosine in wheat flour and dough by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Repository :: Login [recipp.ipp.pt]
- 11. Isolation and analysis of dityrosine from enzyme-catalyzed oxidation of tyrosine and X-irradiated peptide and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L,L-Dityrosine ELISA Kit for Urine Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative determination of L,L-Dityrosine in urine samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Introduction
L,L-Dityrosine is a biomarker of oxidative stress, formed by the dimerization of tyrosine residues on proteins when exposed to reactive oxygen species (ROS) and other oxidants.[1][2][3][4] Elevated levels of dityrosine (B1219331) in biological fluids, such as urine, are associated with a variety of pathological conditions including atherosclerosis, Alzheimer's disease, and acute inflammation.[2][3] As a stable product of protein oxidation, urinary dityrosine serves as a non-invasive indicator of systemic oxidative damage.[4][5] This ELISA kit provides a sensitive and specific method for quantifying L,L-Dityrosine, aiding in research related to oxidative stress-mediated diseases and the evaluation of therapeutic interventions.
Principle of the Assay
This kit employs a competitive ELISA format, which is particularly suitable for the detection of small molecules like L,L-Dityrosine.[6][7][8][9] The principle of the assay is based on the competition between the L,L-Dityrosine present in the sample and a fixed amount of L,L-Dityrosine coated on the microplate wells for a limited number of specific primary antibody binding sites.
Initially, the microplate wells are pre-coated with L,L-Dityrosine.[10] When the urine sample and the primary antibody are added to the wells, the L,L-Dityrosine in the sample competes with the coated L,L-Dityrosine to bind to the primary antibody.[10] After an incubation period, the unbound reagents are washed away. A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is then added, which binds to the primary antibody that is now attached to the L,L-Dityrosine on the plate.[10] Following another wash step, a substrate solution is added, which reacts with the enzyme to produce a colored product.[10] The intensity of the color is inversely proportional to the concentration of L,L-Dityrosine in the sample.[6][7] A standard curve is generated using known concentrations of L,L-Dityrosine, and the concentration in the unknown samples is determined by interpolating from this curve.[10][11]
Figure 1: Principle of the Competitive ELISA for L,L-Dityrosine.
Kit Specifications
The following table summarizes the key quantitative specifications of the L,L-Dityrosine ELISA kit.
| Parameter | Specification |
| Assay Type | Competitive ELISA[12] |
| Sample Type | Urine[4][11][12] |
| Detection Method | Colorimetric[12] |
| Assay Range | 0.05 - 12 µmol/L[4] |
| Sensitivity | Typically ≤ 50 nM[12] |
| Assay Time | Overnight incubation + ~2 hours[4] |
| Wavelength | 450 nm[10][11] |
Experimental Protocols
A. Reagent Preparation
-
Wash Buffer: Prepare the working Wash Buffer by diluting the concentrated (e.g., 5X or 10X) Wash Buffer with distilled water to a 1X solution.[10][11] The diluted wash buffer is typically stable for one week when stored at 4°C.[10]
-
L,L-Dityrosine Standards: Prepare a serial dilution of the L,L-Dityrosine standard to create a standard curve. Follow the kit-specific instructions for the concentrations and diluent to be used.
-
Secondary Antibody: Reconstitute the enzyme-conjugated secondary antibody with the provided buffer.[10] Allow it to stand for a few minutes at room temperature before use.[10]
B. Urine Sample Preparation
-
Collection: Collect mid-stream urine samples in sterile containers.[13] The first morning void is often recommended. No stabilizers are typically required.[14]
-
Centrifugation: To remove particulate matter, centrifuge the urine samples at approximately 1,000-10,000 x g for 2-15 minutes at 2-8°C.[13][14][15][16]
-
Aliquoting and Storage: Aliquot the supernatant into clean tubes to avoid repeated freeze-thaw cycles.[14] Samples can be assayed immediately or stored at -20°C or -80°C for long-term storage.[15]
-
Pre-Assay Preparation: Before use, thaw the frozen samples and centrifuge again to precipitate any material that may have formed during storage.[15]
-
Dilution: Dilute the urine samples with the appropriate sample diluent as specified in the kit protocol. A common recommendation is a 1:4 dilution (e.g., 1 part urine to 3 parts saline).[10] Note: Do not use wash buffer or PBS for sample dilution unless specified.[10]
Figure 2: Urine Sample Preparation Workflow.
C. ELISA Assay Protocol
The following is a general protocol and may need to be adjusted based on the specific kit instructions.
-
Plate Preparation: Bring all reagents and samples to room temperature.[10] Determine the number of wells required and wash them 3 times with 1X Wash Buffer.[11] After the last wash, invert the plate and blot it on a clean paper towel to remove any remaining buffer.[11]
-
Sample and Standard Addition: Add 50 µL of the diluted standards and urine samples to the appropriate wells.[11] It is recommended to run all standards and samples in duplicate or triplicate.[17][18]
-
Primary Antibody Addition: Add 50 µL of the primary antibody to all wells except for the blank wells.[10][11]
-
First Incubation: Cover the plate with an adhesive strip and incubate overnight at 4-10°C.[10][11]
-
Washing: The next day, bring the plate to room temperature. Discard the contents of the wells and wash the plate 3-5 times with 1X Wash Buffer.[11]
-
Secondary Antibody Addition: Add 100 µL of the reconstituted enzyme-conjugated secondary antibody to each well.[11]
-
Second Incubation: Cover the plate and incubate for 1 hour at room temperature (20-24°C).[11]
-
Final Washing: Discard the secondary antibody solution and wash the plate 3-5 times with 1X Wash Buffer.[11]
-
Substrate Addition: Add 100 µL of TMB Substrate to each well.[11]
-
Color Development: Incubate the plate for 15 minutes at room temperature in the dark.[11]
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.[11]
-
Absorbance Measurement: Measure the optical density (OD) of each well at 450 nm using a microplate reader.[11]
Data Analysis and Calculation of Results
-
Calculate Mean Absorbance: Average the duplicate or triplicate OD readings for each standard and sample.[17][18]
-
Generate Standard Curve: Plot the mean absorbance (y-axis) against the corresponding L,L-Dityrosine concentration (x-axis) for the standards.[17] A four-parameter logistic (4-PL) curve fit is often recommended.[11]
-
Determine Sample Concentration: Interpolate the L,L-Dityrosine concentration of the unknown samples from the standard curve using their mean absorbance values.[18][19]
-
Apply Dilution Factor: Multiply the interpolated concentration by the dilution factor used for the urine samples to obtain the final concentration.[18][19]
-
Normalization (Optional but Recommended): To account for variations in urine dilution, it is advisable to normalize the L,L-Dityrosine concentration to the urinary creatinine (B1669602) concentration.[20] This is typically expressed as µmol of dityrosine per mol of creatinine.
Example Standard Curve
The following table shows representative data for generating a standard curve.
| Dityrosine Conc. (µmol/L) | Absorbance (450 nm) |
| 12 | 0.150 |
| 6 | 0.280 |
| 3 | 0.550 |
| 1.5 | 1.050 |
| 0.75 | 1.850 |
| 0.375 | 2.550 |
| 0 | 3.000 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of washes and ensure complete removal of wash buffer. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| Low signal | Inactive enzyme conjugate | Ensure proper storage and handling of the HRP conjugate. |
| Insufficient incubation time | Adhere to the recommended incubation times and temperatures. | |
| Poor standard curve | Improper dilution of standards | Prepare fresh standards and ensure accurate pipetting. |
| Incorrect curve fitting model | Use the recommended curve fitting software and model (e.g., 4-PL). | |
| High intra-assay variation | Inconsistent pipetting | Use calibrated pipettes and consistent technique. |
| Temperature variation across the plate | Ensure uniform incubation temperature. |
References
- 1. mdpi.com [mdpi.com]
- 2. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dityrosine(DT) ELISA: JaICA's OXIDATIVE STRESS MARKERS FOR PROTEIN OXIDATION [jaica.com]
- 5. Urinary biomarkers of oxidative status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 7. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 8. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 9. researchgate.net [researchgate.net]
- 10. eurodiagnostico.com [eurodiagnostico.com]
- 11. nwlifescience.com [nwlifescience.com]
- 12. Nitrotyrosine ELISA Kit (ab210603) | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. raybiotech.com [raybiotech.com]
- 15. Preparation of ELISA Samples – ELISA Tests [elisatests.in]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. Data analysis for ELISA | Abcam [abcam.com]
- 18. ELISA Analysis: How to Read and Analyze ELISA Data | R&D Systems [rndsystems.com]
- 19. mybiosource.com [mybiosource.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Dityrosine Analysis in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dityrosine (B1219331) is a fluorescent biomolecule formed through the oxidative coupling of two tyrosine residues in proteins.[1] Its presence is a key indicator of oxidative stress, a condition implicated in numerous physiological and pathological processes, including aging, neurodegenerative diseases, and inflammation.[1][2] Consequently, the accurate and reliable quantification of dityrosine in biological samples, such as cell cultures, is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies. This document provides detailed application notes and protocols for the preparation of cell culture samples for dityrosine analysis.
I. Signaling Pathways Leading to Dityrosine Formation
The formation of dityrosine is a direct consequence of protein oxidation mediated by reactive oxygen species (ROS).[3][4] Several cellular signaling pathways are intricately linked to the production of ROS and subsequent oxidative stress. Understanding these pathways is critical for interpreting dityrosine levels in experimental contexts.
Two key pathways involved in regulating cellular responses to oxidative stress are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) signaling cascades.
-
MAPK Pathway: The MAPK family of serine-threonine protein kinases, including ERK, JNK, and p38 MAPKs, are central to signal transduction from the cell surface to the nucleus.[5][6] Various stressors, including oxidative stress from ROS, can activate these pathways.[1][7] ROS can lead to the activation of MAPK signaling through the oxidative modification of upstream signaling proteins or by inhibiting the phosphatases that normally deactivate MAPKs.[1][8] This activation can, in turn, influence cellular processes that either mitigate or exacerbate oxidative damage.
-
NF-κB Pathway: The NF-κB transcription factor is a critical regulator of genes involved in inflammation, immunity, and cell survival.[9] Oxidative stress is a potent activator of the NF-κB pathway.[10][11] Under normal conditions, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. ROS can trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, some of which may be involved in the inflammatory response that can generate further oxidative stress.[12][13]
II. Experimental Workflow for Dityrosine Analysis
The overall workflow for dityrosine analysis from cell culture samples involves several key steps, from sample collection to final detection. The choice of specific methods will depend on the research question, the available equipment, and the desired level of quantification (i.e., total dityrosine content versus identification of specific cross-linked proteins).
III. Detailed Experimental Protocols
A. Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: Treat cells with the desired concentration of an oxidizing agent (e.g., hydrogen peroxide, H₂O₂) or other stimuli for the appropriate duration. Include untreated control groups. For example, cells can be treated with 1 mM H₂O₂ for a specified time to induce oxidative stress.[4]
B. Cell Harvesting and Lysis
-
Harvesting Adherent Cells:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of lysis buffer (see Table 1) to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Harvesting Suspension Cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of lysis buffer.
-
-
Lysis:
-
Incubate the cell suspension in lysis buffer on ice for 30 minutes, with occasional vortexing.
-
For viscous lysates due to DNA release, sonication on ice or treatment with a nuclease (e.g., DNase I) is recommended.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
Table 1: Common Cell Lysis Buffers
| Lysis Buffer | Composition | Recommended Use |
| RIPA Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitors. | Whole-cell lysates, including nuclear and membrane proteins. |
| NP-40 Lysis Buffer | 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors. | Cytoplasmic and membrane-bound proteins. |
| Urea Lysis Buffer | 8 M Urea, 100 mM Tris-HCl (pH 8.5), protease and phosphatase inhibitors. | Strong denaturing conditions for hard-to-solubilize proteins. |
C. Protein Hydrolysis
1. Acid Hydrolysis for Total Dityrosine Quantification
This method is used to break down all proteins into their constituent amino acids, allowing for the measurement of the total dityrosine content.
-
Protein Precipitation:
-
To the cell lysate, add four volumes of ice-cold acetone (B3395972) and incubate at -20°C for at least 2 hours to precipitate the proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Carefully decant the supernatant and wash the pellet with 90% cold acetone.
-
Air-dry the protein pellet.
-
-
Hydrolysis:
-
Add 200 µL of 6 M HCl containing 1% phenol (B47542) to the dried protein pellet in a hydrolysis tube.
-
Seal the tube under vacuum.
-
Hydrolyze at 110°C for 24 hours.
-
After hydrolysis, cool the tube and dry the sample under vacuum to remove the HCl.
-
Reconstitute the dried hydrolysate in a suitable buffer for analysis (e.g., HPLC mobile phase).
-
2. Enzymatic Digestion for Proteomic Analysis
This method is employed to identify specific proteins containing dityrosine cross-links and to pinpoint the location of the modification.
-
Protein Denaturation, Reduction, and Alkylation:
-
To 100 µg of protein lysate, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide (B48618) to a final concentration of 50 mM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
Digestion:
-
Dilute the protein sample with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[1]
-
Stop the digestion by adding formic acid to a final concentration of 0.1%.
-
D. Derivatization for HPLC Analysis (Optional)
Derivatization can enhance the detection sensitivity and chromatographic separation of amino acids. Dabsyl chloride is a common derivatizing agent.[14]
-
Preparation:
-
Prepare a dabsyl chloride solution (e.g., 2.5 mg/mL in acetone).
-
Prepare a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).
-
-
Reaction:
-
Mix the amino acid sample (or hydrolysate) with the reaction buffer.
-
Add the dabsyl chloride solution and incubate at 70°C for 15-30 minutes.[14]
-
-
Quenching:
-
Stop the reaction by adding a quenching solution (e.g., a solution containing a primary amine like glycine).
-
-
Analysis:
-
The dabsylated amino acids can be directly analyzed by HPLC with UV-Vis detection.
-
IV. Analytical Techniques
The final step in the workflow is the detection and quantification of dityrosine. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common methods.[2][15]
Table 2: Analytical Parameters for Dityrosine Detection
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS |
| Column | C18 reverse-phase | C18 reverse-phase |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient from low to high organic phase | A suitable gradient from low to high organic phase |
| Detection | Fluorescence: Excitation at ~315-325 nm, Emission at ~400-420 nm | Mass spectrometry: Monitoring for the specific m/z of dityrosine and its fragments |
V. Quantitative Data Presentation
The following table provides a hypothetical example of how quantitative dityrosine data from a cell culture experiment could be presented.
Table 3: Dityrosine Levels in HCT116 Cells Treated with Hydrogen Peroxide
| Treatment Group | Dityrosine (pmol/mg protein) | Standard Deviation | p-value (vs. Control) |
| Control | 15.2 | 2.1 | - |
| 100 µM H₂O₂ | 28.9 | 3.5 | < 0.05 |
| 500 µM H₂O₂ | 75.6 | 8.9 | < 0.001 |
| 1 mM H₂O₂ | 152.3 | 15.7 | < 0.0001 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
VI. Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the preparation of cell culture samples for dityrosine analysis. By carefully selecting the appropriate methods for cell lysis, protein hydrolysis, and analytical detection, researchers can obtain reliable and reproducible data on dityrosine levels, providing valuable insights into the role of oxidative stress in their experimental models. The ability to accurately quantify this important biomarker is essential for advancing our understanding of a wide range of biological processes and diseases.
References
- 1. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Large-Scale Qualitative and Quantitative Assessment of Dityrosine Crosslinking Omics in Response to Endogenous and Exogenous Hydrogen Peroxide in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. oxfordbiomed.com [oxfordbiomed.com]
- 10. Oxidative stress activates transcription factor NF-kB-mediated protective signaling in primary rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cris.tau.ac.il [cris.tau.ac.il]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Oxidative stress stimulates apoptosis and activates NF-kappaB in osteoblastic cells via a PKCbeta/p66shc signaling cascade: counter regulation by estrogens or androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. pubs.acs.org [pubs.acs.org]
In vitro induction of dityrosine formation for experimental models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the in vitro induction of dityrosine (B1219331) formation, a key post-translational modification implicated in protein cross-linking, oxidative stress, and various pathological conditions. The following protocols for enzymatic, photochemical, and metal-catalyzed methods are presented to serve as a guide for establishing experimental models.
Introduction to Dityrosine Formation
Dityrosine is a fluorescent biomolecule formed by the covalent linkage of two tyrosine residues. This cross-linking can occur both within a single protein (intramolecular) and between different protein molecules (intermolecular). The formation of dityrosine is often associated with oxidative stress and can significantly alter the structure and function of proteins. In vitro induction of dityrosine is a valuable tool for studying the mechanisms of protein cross-linking, developing models of oxidative damage, and for screening potential therapeutic agents.
The general mechanism involves the generation of a tyrosyl radical, typically through the removal of a hydrogen atom from the hydroxyl group of the tyrosine phenol (B47542) ring. Two of these radicals can then couple to form a stable dityrosine bond.
Methods for In Vitro Dityrosine Induction
Several methods can be employed to induce dityrosine formation in vitro. The choice of method depends on the specific experimental requirements, including the desired yield, the nature of the protein or peptide, and the available equipment. The three primary methods are:
-
Enzymatic Method: Using peroxidases, such as horseradish peroxidase (HRP), in the presence of hydrogen peroxide (H₂O₂).
-
Photochemical Method: Exposing the sample to ultraviolet (UV) irradiation.
-
Metal-Catalyzed Oxidation (MCO): Utilizing transition metal ions, such as copper (Cu²⁺), in the presence of an oxidizing agent like hydrogen peroxide.
Method 1: Enzymatic Dityrosine Formation using Horseradish Peroxidase (HRP)
This method utilizes the catalytic activity of horseradish peroxidase to generate tyrosyl radicals from tyrosine residues in the presence of hydrogen peroxide, leading to the formation of dityrosine.
Signaling Pathway and Experimental Workflow
Application Notes and Protocols: Dityrosine as a Fluorescent Probe in Protein Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dityrosine (B1219331) is a naturally fluorescent amino acid formed by the covalent cross-linking of two tyrosine residues. Its formation is often indicative of oxidative stress and can lead to alterations in protein structure and function, including aggregation.[1][2] This intrinsic fluorescence makes dityrosine a valuable tool for studying protein modifications, cross-linking, and the effects of oxidative damage in a variety of biological and pharmaceutical contexts.[1][3] These application notes provide an overview of the use of dityrosine as a fluorescent probe, including detailed protocols for its induction, detection, and quantification in protein samples.
I. Principles of Dityrosine Fluorescence
Dityrosine's utility as a fluorescent probe stems from its distinct spectral properties, which differ significantly from those of its parent amino acid, tyrosine. The formation of the biphenyl (B1667301) linkage creates a conjugated system that is responsible for its characteristic fluorescence.[4]
Table 1: Spectroscopic Properties of Dityrosine
| Property | Value | Notes |
| Excitation Maximum (Acidic/Neutral pH) | ~283-284 nm | Corresponds to the neutral form of the phenolic hydroxyl group.[3] |
| Excitation Maximum (Alkaline pH) | ~315-325 nm | Corresponds to the ionized form of the phenolic hydroxyl group.[3][5][6] |
| Emission Maximum | ~400-420 nm | The emission wavelength is largely independent of the excitation wavelength.[3][5][7] |
| Molar Mass | 360.366 g·mol−1 | [4] |
II. Applications in Protein Studies
The presence and quantification of dityrosine can provide significant insights into various aspects of protein biochemistry and pathology.
-
Biomarker of Oxidative Stress: Dityrosine is a stable end-product of protein oxidation, making it a reliable biomarker for assessing oxidative damage in cells, tissues, and biological fluids.[2][4][8][9] Its levels have been shown to be elevated in conditions associated with oxidative stress, such as hyperlipidemia and neurodegenerative diseases.[10][11]
-
Protein Cross-linking and Aggregation: The formation of dityrosine can be either intramolecular or intermolecular, leading to protein cross-linking and aggregation.[1][12] This is particularly relevant in the study of protein misfolding diseases like Alzheimer's, where dityrosine has been identified in amyloid-β plaques and tau tangles.[2][11][13]
-
Enzyme-Mediated Reactions: Dityrosine formation can be catalyzed by various enzymes, including peroxidases and myeloperoxidase, providing a means to study enzyme kinetics and mechanisms.[4][14]
-
Structural and Functional Analysis: The introduction of a dityrosine cross-link can alter the structure and function of a protein.[1][12] By monitoring dityrosine formation, researchers can investigate the impact of oxidative modifications on protein activity, stability, and interactions.[1]
III. Experimental Protocols
Here we provide detailed protocols for the induction and detection of dityrosine in protein samples.
Protocol 1: In Vitro Induction of Dityrosine Formation
This protocol describes two common methods for inducing dityrosine formation in a purified protein sample.
A. Peroxidase-Catalyzed Oxidation
This method utilizes horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂) to generate tyrosyl radicals, which then couple to form dityrosine.[14]
-
Materials:
-
Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) (30% stock solution)
-
Spectrofluorometer
-
-
Procedure:
-
Prepare a solution of the target protein at a known concentration (e.g., 1 mg/mL).
-
Add HRP to the protein solution to a final concentration of 5 µM.
-
Initiate the reaction by adding H₂O₂ to a final concentration of 20 µM.[6]
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes), with gentle agitation.
-
Monitor the formation of dityrosine by measuring the fluorescence emission at 400-420 nm upon excitation at approximately 325 nm.[5][6]
-
B. Metal-Catalyzed Oxidation (MCO)
This method uses a metal ion, such as copper (Cu²⁺), and a reducing agent, like ascorbic acid, in the presence of H₂O₂ to generate hydroxyl radicals, which can oxidize tyrosine residues.[6][7]
-
Materials:
-
Purified protein of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Ascorbic acid
-
Hydrogen peroxide (H₂O₂)
-
Spectrofluorometer
-
-
Procedure:
-
Prepare the protein solution as described in Protocol 1A.
-
Add CuSO₄ to the protein solution to a final concentration of typically 20 µM.
-
Add ascorbic acid to a final concentration of 100 µM.
-
Initiate the reaction by adding H₂O₂ to a final concentration of 100 µM.[6]
-
Incubate and monitor dityrosine formation as described in Protocol 1A.
-
Protocol 2: Quantification of Dityrosine using Fluorescence Spectroscopy
This protocol provides a straightforward method for the relative quantification of dityrosine in plasma or other biological fluids.
-
Materials:
-
Plasma or other biological fluid samples
-
Sodium carbonate solution (pH 11.1)
-
Dityrosine standard solutions (0-120 pg/mL)
-
Fluorescence spectrophotometer
-
-
Procedure:
-
Dilute 50 µL of plasma sample 1:60 with the sodium carbonate solution.
-
Prepare a standard curve using the dityrosine standard solutions.
-
Measure the fluorescence of the samples and standards with excitation at 320 nm and emission at 400 nm.[10]
-
Calculate the dityrosine concentration in the samples by comparing their fluorescence intensity to the standard curve.
-
Protocol 3: Detection and Identification of Dityrosine Cross-links by Mass Spectrometry
For more detailed analysis, including the identification of specific cross-linked residues, mass spectrometry is the method of choice.[6]
-
Procedure Outline:
-
Induce Dityrosine Formation: Use one of the methods described in Protocol 1.
-
Proteolytic Digestion: Digest the dityrosine-containing protein with a specific protease (e.g., Trypsin, LysC).[6]
-
HPLC Fractionation: Separate the resulting peptides using reverse-phase high-performance liquid chromatography (RP-HPLC). Monitor the elution of dityrosine-containing peptides by their fluorescence (λex = 325 nm; λem = 410 nm).[6]
-
Mass Spectrometry Analysis: Analyze the fluorescent fractions by electrospray ionization tandem mass spectrometry (ESI-MS/MS) to identify the cross-linked peptides and pinpoint the modified tyrosine residues.[6]
-
IV. Visualizations
Caption: Pathway of dityrosine formation from two tyrosine residues.
References
- 1. Dityrosine as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Dityrosine cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Dityrosine - Wikipedia [en.wikipedia.org]
- 5. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular pathology of dityrosine cross-links in proteins: structural and functional analysis of four proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formation of dityrosine cross-links in proteins by oxidation of tyrosine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of L,L-Dityrosine using Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
L,L-Dityrosine, a non-proteinogenic amino acid formed through the oxidative cross-linking of two L-tyrosine residues, serves as a critical biomarker for oxidative stress and is implicated in the pathogenesis of various diseases, including neurodegenerative disorders like Alzheimer's disease and atherosclerosis.[1] Its presence in proteins can alter their structure and function. The accurate detection and quantification of L,L-dityrosine are paramount for understanding its physiological and pathological roles. Affinity chromatography offers a highly selective and efficient method for the purification of L,L-dityrosine from complex biological matrices.
This document provides detailed application notes and protocols for two principal affinity chromatography methods for L,L-dityrosine purification: Boronate Affinity Chromatography and Immunoaffinity Chromatography .
Principle of Affinity Chromatography for L,L-Dityrosine Purification
Affinity chromatography is a powerful separation technique based on the specific and reversible interaction between a target molecule and a ligand immobilized on a chromatographic stationary phase.
-
Boronate Affinity Chromatography leverages the formation of a covalent, yet reversible, complex between the cis-diol groups of the L,L-dityrosine molecule and boronic acid ligands immobilized on the affinity matrix. This interaction is pH-dependent, with binding occurring at alkaline pH and elution at acidic pH or in the presence of a competing diol-containing molecule.
-
Immunoaffinity Chromatography utilizes the high specificity of monoclonal antibodies that recognize and bind to L,L-dityrosine. The antibody is immobilized on the column matrix, and L,L-dityrosine is selectively captured from the sample. Elution is typically achieved by altering the pH to disrupt the antibody-antigen interaction.
Data Presentation
The following tables summarize the key parameters and expected performance for each affinity chromatography method. Please note that specific values can vary depending on the experimental conditions, the specific resin and antibodies used, and the complexity of the sample matrix.
Table 1: Boronate Affinity Chromatography Parameters for L,L-Dityrosine Purification
| Parameter | Description |
| Stationary Phase | Phenylboronic acid immobilized on a porous support (e.g., Matrex Gel PBA-60) |
| Binding Buffer | Alkaline pH (typically 8.0 - 9.0) to facilitate the formation of the boronate ester complex. A common buffer is sodium pyrophosphate with KCl. |
| Elution Buffer | Acidic pH (typically < 6.5) to dissociate the complex, or a buffer containing a competing diol such as sorbitol or boric acid. |
| Binding Capacity | Data not explicitly found for L,L-dityrosine. Generally in the µmol range per mL of resin for similar small molecules. |
| Recovery/Yield | A multi-step procedure including other chromatography steps reported a yield of >26% for dityrosine (B1219331). Specific recovery for the affinity step is not detailed but is expected to be high under optimized conditions. |
| Purity | Can achieve high purity in a single step, effectively separating dityrosine from other amino acids and contaminants. |
Table 2: Immunoaffinity Chromatography Parameters for L,L-Dityrosine Purification
| Parameter | Description |
| Stationary Phase | Anti-L,L-dityrosine monoclonal antibodies (e.g., clone 10A6) covalently coupled to a support matrix (e.g., agarose (B213101) beads). |
| Binding Buffer | Physiological pH and ionic strength (e.g., Phosphate Buffered Saline, pH 7.4) to ensure optimal antibody-antigen binding. |
| Elution Buffer | Low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0) to disrupt the antibody-antigen interaction. Immediate neutralization of the eluate is recommended. |
| Binding Capacity | Dependent on the amount of antibody coupled to the resin. Typically in the nmol to low µmol range per mL of resin. |
| Recovery/Yield | Expected to be high due to the high affinity of the antibody, but specific quantitative data for L,L-dityrosine purification is not readily available. |
| Purity | Very high purity is expected in a single step due to the high specificity of the monoclonal antibody. |
Experimental Protocols
Protocol 1: Boronate Affinity Chromatography using Matrex Gel PBA-60
This protocol is based on established methods for the purification of dityrosine.
Materials:
-
Matrex Gel PBA-60 (or equivalent phenylboronate (B1261982) agarose resin)
-
Chromatography column
-
Peristaltic pump or FPLC system
-
pH meter
-
Sample containing L,L-dityrosine, pre-treated to remove interfering substances if necessary.
-
Binding Buffer: 0.01 M Sodium Pyrophosphate, 0.5 M KCl, pH 8.3
-
Elution Buffer 1 (Acidic): 0.1 M Glycine-HCl, pH 3.0
-
Elution Buffer 2 (Competitive): Binding Buffer containing 0.2 M Boric Acid
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Regeneration Buffer: 0.1 M Acetic Acid followed by Binding Buffer
Procedure:
-
Column Packing and Equilibration:
-
Prepare a slurry of Matrex Gel PBA-60 in Binding Buffer.
-
Pack the column according to the manufacturer's instructions.
-
Equilibrate the column with at least 10 column volumes (CV) of Binding Buffer at a flow rate of 1 mL/min.
-
-
Sample Loading:
-
Adjust the pH of the sample to match the Binding Buffer (pH 8.3).
-
Apply the sample to the equilibrated column at a flow rate of 0.5 mL/min.
-
Collect the flow-through for analysis to determine unbound dityrosine.
-
-
Washing:
-
Wash the column with 10-15 CV of Binding Buffer to remove non-specifically bound molecules.
-
Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Method A (Acidic Elution): Elute the bound L,L-dityrosine with Elution Buffer 1. Collect fractions and immediately neutralize them by adding 1/10th volume of Neutralization Buffer.
-
Method B (Competitive Elution): Elute the bound L,L-dityrosine with Elution Buffer 2. Collect fractions.
-
-
Regeneration:
-
If acidic elution was used, re-equilibrate the column with Binding Buffer.
-
If competitive elution with boric acid was used, wash the column with 5 CV of 0.1 M Acetic Acid, followed by 10 CV of Binding Buffer to regenerate the column for subsequent use.
-
-
Analysis:
-
Analyze the collected fractions for the presence of L,L-dityrosine using a suitable method such as fluorescence spectroscopy (Excitation: ~315 nm, Emission: ~410 nm) or HPLC.
-
Protocol 2: Immunoaffinity Chromatography using an Anti-Dityrosine Monoclonal Antibody
This protocol provides a general framework for immunoaffinity purification of L,L-dityrosine. Optimization will be required based on the specific antibody and support matrix used.
Materials:
-
Anti-L,L-dityrosine monoclonal antibody (e.g., clone 10A6)
-
Activated affinity chromatography support (e.g., NHS-activated agarose)
-
Chromatography column
-
Sample containing L,L-dityrosine
-
Coupling Buffer: Typically 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M Ethanolamine or 0.1 M Tris-HCl, pH 8.0
-
Binding/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
Procedure:
-
Antibody Immobilization:
-
Follow the manufacturer's instructions for coupling the anti-dityrosine antibody to the activated support. This typically involves incubating the antibody with the resin in the Coupling Buffer, followed by washing and blocking of any remaining active sites with the Blocking Buffer.
-
-
Column Packing and Equilibration:
-
Pack the antibody-coupled resin into a column.
-
Equilibrate the column with at least 10 CV of Binding/Wash Buffer.
-
-
Sample Loading:
-
Adjust the sample to physiological pH and ionic strength if necessary.
-
Apply the sample to the column at a slow flow rate (e.g., 0.2-0.5 mL/min) to allow for sufficient interaction time.
-
-
Washing:
-
Wash the column extensively with Binding/Wash Buffer (at least 20 CV) until the absorbance at 280 nm of the effluent is at baseline.
-
-
Elution:
-
Elute the bound L,L-dityrosine with the Elution Buffer.
-
Collect small fractions (e.g., 0.5-1.0 mL) and immediately neutralize each fraction with the Neutralization Buffer to preserve the integrity of the purified dityrosine.
-
-
Regeneration:
-
Immediately after elution, wash the column with several volumes of Binding/Wash Buffer to remove the elution buffer and prepare the column for storage or reuse.
-
-
Analysis:
-
Pool the fractions containing L,L-dityrosine and quantify using a suitable analytical method.
-
Visualizations
Caption: Boronate Affinity Chromatography Workflow for L,L-Dityrosine.
Caption: Immunoaffinity Chromatography Workflow for L,L-Dityrosine.
Caption: Oxidative Stress Pathway Leading to L,L-Dityrosine Formation.
References
Application Notes & Protocols: Enhanced Detection of Dityrosine Through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dityrosine (B1219331), a fluorescent biomolecule formed from the oxidative cross-linking of two tyrosine residues, is a significant biomarker for oxidative stress and protein damage. Its presence in biological systems has been linked to various pathological conditions, including atherosclerosis, cataract formation, and neurodegenerative diseases such as Alzheimer's. The accurate and sensitive detection of dityrosine is crucial for understanding the mechanisms of oxidative damage and for the development of potential therapeutic interventions.
While dityrosine possesses intrinsic fluorescence, its detection in complex biological matrices can be challenging due to low abundance and interference from other fluorescent molecules. Chemical derivatization offers a robust strategy to enhance the detectability of dityrosine by improving its chromatographic properties and introducing highly sensitive tags for fluorescence or mass spectrometric analysis.
This document provides detailed application notes and protocols for the derivatization of dityrosine using dansyl chloride and dabsyl chloride, two common reagents for the derivatization of amino acids, to enhance its detection by High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following table summarizes the reported limits of detection (LOD) for dityrosine using different analytical methods, highlighting the enhancement achieved through derivatization.
| Analyte | Method | Derivatization Reagent | Limit of Detection (LOD) | Reference |
| Dityrosine | HPLC with Fluorescence Detection | Dansyl Chloride | 0.5 pmol | [1] |
| Dityrosine | HPLC-MS/MS | None (Underivatized) | 0.01 µM | [2] |
| Dityrosine | HPLC-MS/MS | None (Underivatized) | 42.1 ng/g | [3] |
Signaling Pathway: Myeloperoxidase-Mediated Dityrosine Formation
Under conditions of inflammation and oxidative stress, phagocytes such as neutrophils and macrophages secrete the enzyme myeloperoxidase (MPO).[4] MPO utilizes hydrogen peroxide (H₂O₂) to oxidize L-tyrosine, generating a tyrosyl radical.[5] This highly reactive intermediate can then cross-link with another tyrosine residue to form dityrosine.[6] This pathway is a significant contributor to the formation of dityrosine in vivo and is implicated in the oxidative damage observed in various inflammatory diseases.[7][8]
Caption: Myeloperoxidase pathway of dityrosine formation.
Experimental Workflow: Derivatization and Analysis
The general workflow for the derivatization and analysis of dityrosine from biological samples involves sample preparation, the derivatization reaction, and subsequent HPLC analysis.
Caption: General experimental workflow for dityrosine analysis.
Detailed Experimental Protocols
Protocol 1: Derivatization of Dityrosine with Dansyl Chloride for HPLC-Fluorescence Detection
This protocol is adapted from general methods for the dansylation of amino acids.[9][10]
1. Materials and Reagents:
-
Dityrosine standard
-
Dansyl chloride solution (5 mg/mL in acetone, prepare fresh)
-
0.2 M Sodium bicarbonate buffer (pH 9.5-10.0)
-
Quenching solution (e.g., 10% ammonium (B1175870) hydroxide)[10]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for quenching)
-
Sample containing dityrosine (e.g., protein hydrolysate)
2. Derivatization Procedure:
-
Sample Preparation: Prepare a solution of the dityrosine standard or the sample in the sodium bicarbonate buffer.
-
Reaction Initiation: In a microcentrifuge tube, mix 50 µL of the sample solution with 50 µL of the dansyl chloride solution.
-
Incubation: Vortex the mixture and incubate at 37°C for 1 hour in the dark. Alternative incubation conditions that may require optimization include 60°C for 60 minutes.[11]
-
Quenching: To stop the reaction, add 25 µL of the quenching solution to consume the excess dansyl chloride.[10]
-
Final Preparation: Centrifuge the sample to pellet any precipitate. Transfer the supernatant to an autosampler vial for HPLC analysis.
3. HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from low to high acetonitrile concentration to elute the dansylated dityrosine.
-
Detection: Fluorescence detector with excitation at ~335 nm and emission at ~520 nm (optimal wavelengths may need to be determined empirically for dansyl-dityrosine).
Protocol 2: Derivatization of Dityrosine with Dabsyl Chloride for HPLC-UV/Vis Detection
This protocol is adapted from general methods for the dabsylation of amino acids.[12]
1. Materials and Reagents:
-
Dityrosine standard
-
Dabsyl chloride solution (4 mg/mL in acetone, prepare fresh)
-
0.1 M Sodium bicarbonate buffer (pH 9.0)
-
Quenching solution (e.g., 50% ethanol)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium acetate (B1210297) buffer (for mobile phase)
-
Sample containing dityrosine (e.g., protein hydrolysate)
2. Derivatization Procedure:
-
Sample Preparation: Prepare a solution of the dityrosine standard or the sample in the sodium bicarbonate buffer.
-
Reaction Initiation: In a microcentrifuge tube, mix equal volumes of the sample solution and the dabsyl chloride solution.
-
Incubation: Vortex the mixture and incubate at 70°C for 15-30 minutes.
-
Quenching: Add an equal volume of the quenching solution to the reaction mixture.
-
Final Preparation: Centrifuge the sample and transfer the supernatant to an autosampler vial for HPLC analysis.
3. HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Sodium acetate buffer (e.g., 25 mM, pH 6.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the dabsylated dityrosine.
-
Detection: UV/Vis detector at ~436 nm.
Derivatization Reaction
Both dansyl chloride and dabsyl chloride react with the primary and secondary amino groups of dityrosine under alkaline conditions to form stable sulfonamide derivatives. This reaction attaches a chromophore (for dabsyl chloride) or a fluorophore (for dansyl chloride) to the dityrosine molecule, significantly enhancing its detectability.
Caption: General scheme of dityrosine derivatization.
Conclusion
Derivatization of dityrosine with reagents such as dansyl chloride and dabsyl chloride provides a significant enhancement in detection sensitivity for HPLC-based methods. These protocols offer a starting point for researchers aiming to quantify dityrosine in various biological samples. Optimization of the reaction and chromatographic conditions may be necessary depending on the specific sample matrix and instrumentation. The ability to sensitively detect dityrosine is paramount for advancing our understanding of its role in oxidative stress-related diseases and for the development of novel diagnostic and therapeutic strategies.
References
- 1. Isolation and analysis of dityrosine from enzyme-catalyzed oxidation of tyrosine and X-irradiated peptide and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. Dityrosine, a specific marker of oxidation, is synthesized by the myeloperoxidase-hydrogen peroxide system of human neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosyl radical generated by myeloperoxidase catalyzes the oxidative cross-linking of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosyl radical production by myeloperoxidase: a phagocyte pathway for lipid peroxidation and dityrosine cross-linking of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutrophil myeloperoxidase and its substrates: formation of specific markers and reactive compounds during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human phagocytes employ the myeloperoxidase-hydrogen peroxide system to synthesize dityrosine, trityrosine, pulcherosine, and isodityrosine by a tyrosyl radical-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming interference in dityrosine fluorescence measurement
Welcome to the technical support center for dityrosine (B1219331) fluorescence measurement. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome common challenges encountered during the quantification of dityrosine, a key biomarker of oxidative stress.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your dityrosine fluorescence measurements.
Question: My fluorescence signal is weak or non-existent. What are the possible causes and solutions?
Answer:
A weak or absent fluorescence signal can be frustrating. Here are several potential causes and corresponding troubleshooting steps:
-
Incorrect Wavelengths: Ensure your fluorometer is set to the correct excitation and emission wavelengths for dityrosine. Typically, dityrosine is excited around 315-325 nm and its emission is measured around 400-420 nm.[1][2][3]
-
Low Dityrosine Concentration: The concentration of dityrosine in your sample may be below the detection limit of your instrument. Consider concentrating your sample or using a more sensitive detection method if possible.
-
Instrument Settings: Check the instrument's settings, such as slit widths and detector gain. Wider slits can increase the signal but may reduce resolution. Increase the gain on the photomultiplier tube (PMT) if your signal is low, but be cautious of increasing noise.
-
Quenching: Components in your sample matrix can quench dityrosine fluorescence. See the FAQ section on "What are common quenchers of dityrosine fluorescence?" for more details.
-
pH of the Solution: The fluorescence yield of dityrosine is pH-dependent. A maximum fluorescence yield is often observed in alkaline solutions.[4] Consider adjusting the pH of your sample buffer.
-
Photobleaching: Prolonged exposure to the excitation light can lead to photobleaching, the photochemical destruction of the fluorophore.[5] To mitigate this, you can reduce the excitation light intensity, limit exposure time, or use a fresh sample for each measurement.[5]
Question: I am observing high background fluorescence. How can I reduce it?
Answer:
High background fluorescence can mask the specific dityrosine signal. Here are some strategies to minimize it:
-
Autofluorescence of Sample Components: Other molecules in your sample, such as tryptophan, and other protein oxidation products, can fluoresce in the same region as dityrosine.[1][6]
-
Solution: Use appropriate blank subtractions. Your blank should contain all sample components except the protein of interest or should be a sample where dityrosine formation is not expected.
-
Solution: Employ chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC) to isolate dityrosine from other fluorescent compounds before measurement.[1][2][7][8]
-
-
Solvent and Buffer Impurities: Solvents and buffers can contain fluorescent impurities.
-
Solution: Use high-purity, spectroscopy-grade solvents and freshly prepared buffers.
-
-
Cuvette Contamination: Dirty or scratched cuvettes can contribute to background signal.
-
Solution: Thoroughly clean your cuvettes with appropriate solvents and check for scratches.
-
Question: My results are not reproducible. What could be the cause?
Answer:
Lack of reproducibility can stem from several factors. Careful control of experimental parameters is crucial.
-
Sample Preparation Inconsistency: Variations in sample preparation, including incubation times, temperatures, and reagent concentrations, can lead to different levels of dityrosine formation.
-
Solution: Standardize your sample preparation protocol and ensure all steps are performed consistently.
-
-
Instrument Instability: Fluctuations in the lamp intensity of the fluorometer can affect results.
-
Solution: Allow the instrument's lamp to warm up and stabilize before taking measurements. Use an internal standard if appropriate.
-
-
Photobleaching: As mentioned earlier, photobleaching can lead to a decrease in signal over time, affecting reproducibility.[5]
-
Solution: Minimize the exposure of your samples to the excitation light and measure all samples for the same duration.
-
-
Oxygen Levels: The presence of dissolved oxygen can influence dityrosine fluorescence yield.[4]
-
Solution: For sensitive measurements, consider de-gassing your solutions to ensure consistent oxygen levels. Maximum fluorescence is observed in oxygen-free solutions.[4]
-
Frequently Asked Questions (FAQs)
1. What are the optimal excitation and emission wavelengths for dityrosine fluorescence measurement?
The commonly reported optimal wavelengths are an excitation maximum around 315-325 nm and an emission maximum in the range of 400-420 nm.[1][2][3] It is recommended to determine the optimal wavelengths for your specific experimental conditions and instrument by running excitation and emission scans.
2. What are common quenchers of dityrosine fluorescence?
Several substances can quench dityrosine fluorescence, leading to an underestimation of its concentration. These include:
-
Metal Ions: Ferric (Fe³⁺) and ferrous (Fe²⁺) ions are known to quench dityrosine fluorescence, likely through complex formation.[4][9] Other metal ions like Cu²⁺ and Ni²⁺ can also act as quenchers.[9]
-
Oxygen: Dissolved oxygen can quench dityrosine fluorescence through a photolysis effect that increases with irradiation time.[4]
-
Other Sample Components: High concentrations of other proteins or molecules in the sample can lead to quenching through various mechanisms.
3. How does pH affect dityrosine fluorescence?
The fluorescence intensity of dityrosine is significantly influenced by pH. Generally, dityrosine fluorescence is higher in alkaline conditions.[4] It is crucial to maintain a constant and optimized pH in your samples and standards for accurate quantification.
4. Can I use fluorescence measurement to get an absolute quantification of dityrosine?
While fluorescence provides a sensitive detection method, absolute quantification can be challenging due to interference from the sample matrix. For accurate absolute quantification, it is often recommended to use a calibration curve with a pure dityrosine standard and to validate the results with a more specific method like HPLC with fluorescence detection or mass spectrometry (MS).[1][10][11]
5. What are the alternatives to fluorescence spectroscopy for dityrosine detection?
When fluorescence measurements are compromised by interference, several alternative techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a fluorescence detector allows for the separation of dityrosine from interfering compounds before quantification, providing higher specificity.[1][2][7][8]
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offer high sensitivity and specificity for the identification and quantification of dityrosine.[10][11][12]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Antibodies specific to dityrosine can be used for its detection and quantification.[13]
Quantitative Data Summary
Table 1: Factors Influencing Dityrosine Fluorescence Yield
| Factor | Effect on Fluorescence Yield | Recommended Action | Reference |
| pH | Maximum yield in alkaline solutions | Optimize and maintain a consistent alkaline pH | [4] |
| Dissolved Oxygen | Quenches fluorescence (cumulative photolysis effect) | De-gas solutions for maximum sensitivity and reproducibility | [4] |
| Ferric (Fe³⁺) and Ferrous (Fe²⁺) Ions | Significant quenching due to complex formation | Use metal chelators (e.g., EDTA) if metal ion contamination is suspected | [4] |
Table 2: Comparison of Dityrosine Detection Methods
| Method | Advantages | Disadvantages |
| Direct Fluorescence Spectroscopy | Rapid, simple, high throughput | Prone to interference from sample matrix, potential for quenching and inner filter effects |
| HPLC with Fluorescence Detection | High specificity, separates dityrosine from interfering compounds | More time-consuming, requires specialized equipment |
| Mass Spectrometry (GC-MS, LC-MS/MS) | Very high sensitivity and specificity, provides structural information | Expensive instrumentation, complex sample preparation |
| ELISA | High specificity, suitable for complex biological samples | Antibody availability and specificity can be a limitation |
Experimental Protocols
Protocol 1: Basic Dityrosine Fluorescence Measurement
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to stabilize (typically 30 minutes).
-
Set the excitation wavelength to 320 nm and the emission wavelength to 410 nm. Adjust slit widths as needed to optimize signal-to-noise ratio.
-
-
Sample Preparation:
-
Prepare a blank solution containing the same buffer and all sample components except the one expected to form dityrosine.
-
Prepare a dityrosine standard curve in the same buffer as your samples.
-
Dilute your samples to be within the linear range of the standard curve.
-
-
Measurement:
-
Zero the instrument with the blank solution.
-
Measure the fluorescence intensity of the standards and the samples.
-
Ensure each measurement is taken over the same time interval to minimize variability due to photobleaching.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of dityrosine in your samples by interpolating their fluorescence intensity on the standard curve.
-
Protocol 2: Overcoming Interference with HPLC
-
Sample Preparation (Protein Hydrolysis):
-
Hydrolyze the protein sample to release individual amino acids, including dityrosine. This is typically done by acid hydrolysis (e.g., with 6 M HCl at 110°C for 24 hours) or enzymatic digestion.
-
-
HPLC System Setup:
-
Use a reverse-phase HPLC column (e.g., C18).
-
Set up a gradient or isocratic elution method to separate dityrosine from other amino acids and interfering compounds.[7]
-
Connect a fluorescence detector in-line with the HPLC system. Set the excitation and emission wavelengths as in Protocol 1.
-
-
Analysis:
-
Inject the hydrolyzed sample onto the HPLC column.
-
Monitor the fluorescence signal over time. Dityrosine will elute at a specific retention time.
-
Quantify the dityrosine peak by comparing its area to that of a dityrosine standard run under the same conditions.
-
Visualizations
Caption: Troubleshooting workflow for dityrosine fluorescence measurement.
Caption: Experimental workflow for dityrosine quantification.
References
- 1. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UV and Fluorescence detection of Dityrosine [bio-protocol.org]
- 4. Laser-Excited Fluorescence of Dityrosine [opg.optica.org]
- 5. Photobleaching - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dityrosine as a product of oxidative stress and fluorescent probe [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of dityrosine cross-linked sites in oxidized human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting high background in dityrosine ELISA
Technical Support Center: Dityrosine (B1219331) ELISA
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in dityrosine Enzyme-Linked Immunosorbent Assays (ELISAs).
Frequently Asked Questions (FAQs)
Q1: What is considered high background in a dityrosine ELISA?
High background in an ELISA refers to excessive or unexpectedly high color development or optical density (OD) readings across the entire plate, including in the negative control wells.[1][2] This high signal-to-noise ratio can mask the specific signal from the target analyte, reducing the sensitivity and reliability of the assay.[3]
Q2: What are the most common causes of high background?
The most frequent causes of high background in ELISAs, including dityrosine ELISAs, are typically related to two main areas: insufficient plate blocking and inadequate plate washing.[3] Other significant factors include improper antibody concentrations, reagent contamination, and issues with incubation times or temperatures.[1][4]
Q3: How can I determine the source of the high background?
To identify the source of the high background, it's helpful to systematically evaluate each step of the ELISA protocol. A troubleshooting workflow can guide this process. Start by examining the most common culprits, such as blocking, washing, and antibody concentrations, before moving on to less frequent issues.
Troubleshooting Workflow
Below is a logical workflow to help diagnose and resolve high background issues in your dityrosine ELISA.
Caption: A troubleshooting flowchart for high background in ELISA.
Detailed Troubleshooting Guides
Issue 1: Inadequate Blocking
Question: My negative control wells have a high signal. Could this be a blocking issue?
Answer: Yes, insufficient blocking is a primary cause of high background. The purpose of the blocking buffer is to cover any unbound sites on the microplate wells, preventing the antibodies from binding non-specifically.[3][5]
Solutions:
-
Increase Blocker Concentration: Try increasing the concentration of your blocking agent (e.g., from 1% BSA to 2% BSA).[3]
-
Extend Incubation Time: Increasing the blocking incubation time can ensure more complete coverage of the well surface.[3]
-
Change Blocking Agent: Not all blocking buffers are suitable for every assay.[5] If you are using a protein-based blocker like BSA or non-fat dry milk and still experience high background, consider trying a protein-free blocking buffer.[6]
-
Add Detergent: Including a non-ionic detergent like Tween-20 (at around 0.05%) in your blocking buffer can help reduce non-specific binding.[3]
| Parameter | Standard Recommendation | Optimization Step |
| Blocking Agent | 1-5% BSA or Non-fat Dry Milk in PBS/TBS | Test different blockers (e.g., protein-free) |
| Incubation Time | 1-2 hours at room temperature or overnight at 4°C | Extend to 3-4 hours at RT or 24 hours at 4°C |
| Detergent | None | Add 0.05% Tween-20 |
Issue 2: Insufficient Washing
Question: I see high background across the entire plate. How can I improve my washing steps?
Answer: Inadequate washing can leave behind unbound antibodies or other reagents, leading to a high background signal.[1][7] The goal of washing is to remove these unbound components without disrupting the specific antibody-antigen interactions.
Solutions:
-
Increase Wash Cycles: If your protocol calls for three washes, try increasing to four or five.[1][7]
-
Increase Wash Volume: Ensure the volume of wash buffer is sufficient to completely fill the wells (e.g., 300 µL for a standard 96-well plate).[7]
-
Add a Soaking Step: Allowing the wash buffer to sit in the wells for a minute or two during each wash cycle can improve the removal of non-specifically bound material.[3]
-
Check Washer Performance: If using an automated plate washer, ensure it is dispensing and aspirating correctly and that the wash heads are clean.[2][3]
| Parameter | Standard Recommendation | Optimization Step |
| Wash Cycles | 3-4 cycles | Increase to 5-6 cycles |
| Wash Volume | 200-300 µL/well | Ensure at least 300 µL/well |
| Soaking Time | None | Add a 30-60 second soak between washes |
| Detergent in Wash | 0.05% Tween-20 in PBS/TBS | Increase to 0.1% Tween-20 if necessary |
Issue 3: Improper Antibody Concentrations
Question: The signal in my assay is very high, even at the lowest standard concentration. Are my antibody concentrations too high?
Answer: Yes, using excessively high concentrations of either the primary or secondary antibody can lead to non-specific binding and high background.[4] It is crucial to titrate each antibody to find the optimal concentration that provides a strong specific signal with low background.
Solutions:
-
Perform a Titration: The ideal concentration for your antibodies should be determined experimentally. A checkerboard titration, where you test various concentrations of both the capture and detection antibodies, is the most effective method.
-
Reduce Antibody Concentration: If you are currently using a concentration based on a datasheet's recommendation, try reducing it by half or even by a factor of ten.
| Antibody | Typical Starting Concentration Range | Optimization Goal |
| Primary (Capture) Antibody | 1-10 µg/mL | Determine the lowest concentration that gives a robust signal. |
| Secondary (Detection) Antibody | 0.1-1 µg/mL | Find the concentration that minimizes background without sacrificing sensitivity. |
Experimental Protocols
Standard ELISA Washing Protocol
This protocol outlines a robust washing procedure designed to minimize background.
-
Preparation: Prepare a wash buffer solution, typically Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) containing 0.05% Tween-20. Ensure the buffer is at room temperature before use.
-
Aspiration: After incubation steps (e.g., post-sample, post-primary antibody, post-secondary antibody), aspirate the contents of the wells. If washing manually, invert the plate and tap it firmly on a clean paper towel to remove any residual liquid.[8]
-
Dispensing: Immediately add at least 300 µL of wash buffer to each well.[7] Using a multichannel pipette or an automated plate washer will ensure consistency.[9]
-
Soaking (Optional but Recommended): Allow the wash buffer to remain in the wells for 30-60 seconds.[3]
-
Repeat: Aspirate the wash buffer and repeat the dispensing and soaking steps for a total of 4-5 wash cycles.
-
Final Aspiration: After the final wash, ensure that all residual wash buffer is removed by inverting the plate and tapping it on a fresh paper towel.[8] Do not allow the plate to dry out.
Logical Diagram for Reagent Preparation
The quality of your reagents is paramount for a successful ELISA. This diagram illustrates the key considerations for preparing your buffers and solutions.
Caption: Best practices for ELISA reagent preparation.
References
- 1. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 2. sinobiological.com [sinobiological.com]
- 3. arp1.com [arp1.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. bosterbio.com [bosterbio.com]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 9. alpco.com [alpco.com]
Optimizing HPLC gradient for separating dityrosine isomers
Technical Support Center: Dityrosine (B1219331) Isomer Separation
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) gradients for the separation of dityrosine isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is dityrosine and why is the separation of its isomers important?
Dityrosine is a fluorescent molecule formed from the covalent linkage of two tyrosine residues. It is widely regarded as a biomarker of oxidative stress and protein damage.[1] The formation of dityrosine can occur through enzymatic reactions or exposure to free radicals and radiation.[1] Separating its various isomers (e.g., dityrosine, isodityrosine, trityrosine) is crucial because their presence and relative abundance can provide specific insights into the mechanisms of protein cross-linking and the nature of oxidative damage in various pathological conditions.[2][3]
Q2: What is the most common HPLC method for separating dityrosine isomers?
Reverse-phase HPLC (RP-HPLC) is the most prevalent technique for analyzing dityrosine and its related isomers.[2][4][5] This method separates molecules based on their hydrophobicity. It is often coupled with fluorescence detection due to the intrinsic fluorescent properties of dityrosine, which allows for sensitive and specific quantification.[1][6]
Q3: What type of HPLC column is recommended for dityrosine separation?
C18 columns (also known as ODS) are frequently used and are a good starting point for developing a separation method.[4][7] Specific columns mentioned in the literature include ODS II Spherisorb, Phenomenex Ultracarb, and Hibar® RP-18.[3][4] The choice of column will depend on the specific isomers being targeted and the complexity of the sample matrix.
Q4: How are dityrosine isomers typically detected after HPLC separation?
Fluorescence detection is the most common and sensitive method.[1] The typical excitation wavelength (λex) is in the range of 315-325 nm, with an emission wavelength (λem) around 400-420 nm.[1][5] For unambiguous identification and structural confirmation, HPLC is often coupled with mass spectrometry (HPLC-MS/MS).[3][5]
Q5: Can HPLC be used to separate chiral enantiomers of dityrosine?
Yes, but it requires a specialized approach. Standard RP-HPLC cannot separate enantiomers. To achieve chiral separation, one must use a Chiral Stationary Phase (CSP) or a chiral additive in the mobile phase.[8][9] This creates a chiral environment in the column, allowing for differential interaction with the dityrosine enantiomers and enabling their separation.[10][11]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor resolution or co-elution of isomer peaks.
-
Question: My dityrosine isomers are not separating well and appear as one broad peak or overlapping peaks. What should I do?
-
Answer: Poor resolution is a common challenge. Here are several strategies to improve it:
-
Modify the Gradient Profile: A shallower, longer gradient often enhances the resolution of closely eluting compounds.[12] Decrease the rate of change of the organic solvent percentage in the mobile phase during the time your isomers are expected to elute.
-
Change the Organic Solvent: The choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can alter selectivity. Try switching from acetonitrile to methanol (B129727) or using a ternary mixture (e.g., water/acetonitrile/methanol). This can change the interaction kinetics between the isomers and the stationary phase.
-
Adjust the Mobile Phase pH: The ionization state of dityrosine's phenolic and amino groups is pH-dependent. Altering the pH of the mobile phase can change the retention and selectivity between isomers. Ensure the chosen pH is within the stable range for your column (typically pH 2-8 for silica-based columns).[13]
-
Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve peak resolution, although it will also increase the run time.[12]
-
Increase the Column Temperature: Raising the temperature (e.g., in 5°C increments) can decrease mobile phase viscosity and improve peak efficiency. However, be aware that this may also alter selectivity.[12]
-
Issue 2: Experiencing variable or drifting retention times.
-
Question: The retention times for my dityrosine peaks are inconsistent between runs. What is causing this?
-
Answer: Fluctuating retention times can compromise data reliability. Consider these potential causes:
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is recommended, especially for gradient methods.[14]
-
Mobile Phase Issues: Ensure your mobile phase components are thoroughly mixed and degassed to prevent air bubbles from entering the pump. If you are using an online mixer, verify its performance by preparing a pre-mixed mobile phase and checking if the retention times stabilize.[15]
-
Pump Malfunction or Leaks: Check for leaks in the pump, fittings, and seals. A buildup of salt crystals around fittings is a clear sign of a leak.[14] Inconsistent flow from the pump will lead directly to variable retention times.
-
Temperature Fluctuations: If you are not using a column oven, changes in the ambient laboratory temperature can affect retention times. Using a column oven provides a stable thermal environment.[14]
-
Issue 3: Observing broad or tailing peaks.
-
Question: My dityrosine peaks are showing significant tailing. How can I improve the peak shape?
-
Answer: Peak tailing can be caused by instrumental or chemical factors.
-
Column Contamination or Degradation: The column inlet frit may be plugged, or the stationary phase may be contaminated with strongly retained sample components. Try flushing the column with a strong solvent or, if necessary, reversing the column (disconnect from the detector) and flushing it.[16]
-
Secondary Interactions: Peak tailing can occur if the analytes interact with active sites (e.g., free silanols) on the column packing. Adding a small amount of a competing agent, like trifluoroacetic acid (TFA) at 0.1%, to the mobile phase can help mask these sites.
-
Sample Solvent Incompatibility: Whenever possible, dissolve your sample in the initial mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion and broadening.
-
Data Presentation
Table 1: Example HPLC Columns and Conditions for Dityrosine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | ODS II Spherisorb[4] | Hibar® RP-18 (250 x 4.3 mm, 5 µm)[3] | TOSOHAAS ODS 80-TM C-18 (250 x 4.6 mm, 5 µm)[7] |
| Mobile Phase A | 99.9% H₂O, 0.1% TFA | 100 mM Sodium Perchlorate, 10 mM H₃PO₄ | 50 mM Sodium Acetate, 50 mM Citric Acid, pH 3.1 |
| Mobile Phase B | 99.9% Acetonitrile, 0.1% TFA | 80% Aqueous Methanol | 50 mM NaOAc, 50 mM Citric Acid, 20% Methanol, pH 3.1 |
| Mode | Isocratic (8% B)[4] | Gradient[3] | Gradient[7] |
| Detection | Fluorescence & UV-Vis[4] | Fluorescence (λex 280 nm, λem 410 nm)[3] | Electrochemical Array Detection[7] |
Table 2: Example Starting Gradient Elution Program
This table provides a generic starting point for method development on a C18 column. Optimization will be required.
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Curve |
| 0.0 | 95 | 5 | Initial |
| 5.0 | 95 | 5 | Linear |
| 25.0 | 40 | 60 | Linear |
| 27.0 | 5 | 95 | Linear |
| 30.0 | 5 | 95 | Hold |
| 31.0 | 95 | 5 | Linear |
| 40.0 | 95 | 5 | Hold |
Experimental Protocols & Visualizations
Protocol 1: General RP-HPLC Method for Dityrosine Isomer Separation
-
Sample Preparation:
-
For protein samples, perform acid or enzymatic hydrolysis to release free dityrosine.
-
Centrifuge the hydrolysate to remove precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Reconstitute the dried sample in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
-
HPLC System Preparation:
-
Prepare Mobile Phase A (e.g., 0.1% TFA in HPLC-grade water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).
-
Degas the mobile phases thoroughly.
-
Install a C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Set the column oven temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Configure the fluorescence detector to an excitation wavelength of 325 nm and an emission wavelength of 410 nm.
-
Inject 10-20 µL of the prepared sample.
-
Run the gradient program as outlined in Table 2 or a user-defined optimized gradient.
-
-
Data Analysis:
-
Identify peaks corresponding to dityrosine isomers based on retention times of authentic standards, if available.
-
Quantify peaks by integrating the peak area.
-
Caption: Workflow for HPLC method development and analysis of dityrosine isomers.
Troubleshooting Logic for Poor Peak Resolution
When faced with inadequate separation, a systematic approach to troubleshooting is essential. The diagram below outlines a decision-making process to identify and resolve the root cause of poor resolution.
Caption: A troubleshooting decision tree for improving poor HPLC peak resolution.
References
- 1. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation and characterization of crosslinks, including Tyr–Trp species, on one electron oxidation of free Tyr and Trp residues by carbonate radical a ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04051G [pubs.rsc.org]
- 4. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. benchchem.com [benchchem.com]
- 13. mastelf.com [mastelf.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
Common issues in mass spectrometric analysis of dityrosine
Welcome to the technical support center for the mass spectrometric analysis of dityrosine (B1219331). This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
FAQ 1: I am having trouble identifying dityrosine cross-linked peptides in my sample. What are the characteristic fragmentation patterns I should look for?
Identifying dityrosine cross-linked peptides can be challenging due to the complexity of their fragmentation spectra.[1] Unlike typical linear peptides, the spectra contain fragments from both peptide chains, as well as fragments where the cross-link remains intact.
Several fragmentation techniques have been characterized to aid identification:[1][2]
-
Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD): In CID and HCD, you will typically observe fragmentation along the peptide backbones of both chains, resulting in standard b- and y-ions from each peptide.[1][3] A key feature is that the covalent C-C bond of the dityrosine cross-link itself does not typically cleave.[1] This results in the observation of fragment ions that contain one intact peptide chain plus a fragment of the other, still connected by the dityrosine link.[1][3]
-
Electron Transfer/Capture Dissociation (ETD/ECD): ETD and ECD are also valuable and produce c- and z-type fragment ions.[1][2] These methods can provide complementary sequence information, which is especially useful for localizing the cross-link site.[2]
-
Ultraviolet Photodissociation (UVPD): UVPD is a powerful technique that can generate unique, diagnostic fragments. It can induce cleavage of the Cα-Cβ bond of the dityrosine residue itself.[4][5] This creates specific reporter ions that are highly indicative of a dityrosine cross-link, helping to resolve ambiguity.[5]
A bottom-up workflow is commonly used, involving proteolytic digestion of proteins, followed by enrichment or fractionation of the cross-linked peptides before LC-MS/MS analysis.[1]
FAQ 2: My signal intensity for dityrosine is very low. How can I improve its detection and quantification?
Low signal intensity is a common problem, as dityrosine is often a low-abundance modification. Several strategies can be employed to enhance its detection.
1. Sample Preparation and Enrichment:
-
Acid Hydrolysis: To quantify total dityrosine, proteins are typically subjected to acid hydrolysis. A common method involves using a mixture of hydrochloric acid and propionic acid.[6]
-
Solid-Phase Extraction (SPE): After hydrolysis, a C18 SPE cleanup step is crucial to remove interfering substances from the sample matrix, which can suppress the dityrosine signal.[6]
-
Fluorescence-Guided Fractionation: Dityrosine is a fluorescent molecule (excitation ~325 nm, emission ~410 nm).[1][7] You can use an HPLC with a fluorescence detector to identify and collect fractions containing dityrosine prior to MS analysis. This enrichment strategy significantly improves the chances of detection.[1]
2. Mass Spectrometry Method:
-
Isotope Dilution: For accurate quantification, the gold standard is an isotope dilution assay using a stable isotope-labeled internal standard, such as ¹³C-dityrosine.[6] This corrects for matrix effects and variations in instrument response.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, using highly specific and intense precursor-to-product ion transitions in MRM mode is essential.
The following table summarizes common mass transitions used for dityrosine quantification.
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Instrumentation | Reference |
| Dityrosine | 361.1 | 181.1, 315.1, 287.1 | LC-ESI-MS/MS | |
| Dityrosine | 361.1 | 344.1, 315.1, 287.1, 240.1 | LC-ESI-MS/MS | |
| Dityrosine | 361.1393 | 287.1149, 286.1071, 240.1016 | UVPD-MS/MS | [4] |
FAQ 3: How can I prevent the artificial formation of dityrosine during my sample preparation?
Artifactual formation of dityrosine is a significant concern, as oxidative conditions during sample handling can create dityrosine that was not present in the original biological sample.
-
Avoid Oxidizing Conditions: The formation of dityrosine is an oxidative process.[8] It is critical to avoid exposing the sample to sources of free radicals, such as metal ions (Fe²⁺, Cu²⁺), peroxides, or excessive light.[1][8]
-
Include Antioxidants: Consider adding antioxidants to your buffers during protein extraction and initial handling steps, but be mindful that they do not interfere with downstream analysis.
-
Test Your Protocol: It is crucial to validate your sample preparation workflow. One study on milk powders confirmed that their acid hydrolysis step did not cause artificial formation or degradation of dityrosine. Running a tyrosine-only standard through your entire preparation process can help check for artifact formation.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Identification of Cross-Linked Peptides
This guide provides a logical workflow for troubleshooting issues related to the identification of dityrosine cross-linked peptides.
Caption: Troubleshooting logic for dityrosine cross-link identification.
Experimental Protocols
Protocol 1: General Workflow for Dityrosine Analysis in Proteins
This protocol outlines the key steps from sample preparation to data analysis for identifying dityrosine cross-links in protein samples.
Caption: A typical workflow for identifying dityrosine cross-links.
Detailed Methodology:
-
In Vitro Cross-Linking (Optional): To generate control samples, proteins like Aβ(1-42) or α-synuclein can be incubated with a system that induces oxidative stress, such as hemoglobin/H₂O₂.[1]
-
Proteolytic Digestion: The protein sample is denatured, reduced, alkylated, and then digested with a protease like LysC or Trypsin to generate peptides.[1]
-
Peptide Fractionation: The resulting peptide mixture is complex. To simplify it and enrich for dityrosine-containing peptides, high-pH reversed-phase HPLC is often used.[1] Fractions are collected, often guided by monitoring the fluorescence signal characteristic of dityrosine (Excitation: ~325 nm, Emission: ~410 nm).[1][7]
-
LC-MS/MS Analysis: The enriched fractions are analyzed by a high-resolution mass spectrometer (e.g., Orbitrap). A data-dependent acquisition method is typically used, with fragmentation of precursor ions performed by HCD, ETD, or UVPD to generate MS/MS spectra.[1][8]
-
Data Analysis: The complex MS/MS data is processed using specialized software designed for cross-linked peptides (e.g., pLink, StavroX).[1] This software can handle the complexity of matching spectra that originate from two different peptide sequences.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Establishing Signature Fragments for Identification and Sequencing of Dityrosine Cross-Linked Peptides Using Ultraviolet Photodissociation Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of dityrosine in wheat flour and dough by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Large-Scale Qualitative and Quantitative Assessment of Dityrosine Crosslinking Omics in Response to Endogenous and Exogenous Hydrogen Peroxide in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Improving sensitivity of dityrosine detection in complex samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of dityrosine (B1219331) detection in complex samples.
Frequently Asked Questions (FAQs)
Q1: What is dityrosine and why is it a significant biomarker?
Dityrosine is a fluorescent molecule formed from the covalent cross-linking of two tyrosine residues. It is a key biomarker for oxidative stress, indicating protein damage caused by factors like UV radiation, aging, and exposure to reactive oxygen and nitrogen species.[1] Elevated levels of dityrosine have been associated with various pathologies, including cataracts, atherosclerosis, and neurodegenerative diseases like Alzheimer's.[2][3]
Q2: What are the primary methods for detecting dityrosine?
The most common methods for dityrosine detection are High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Fluorescence spectrophotometry is also used for its sensitivity and specificity, especially in large-scale epidemiological studies.
Q3: How can I improve the sensitivity of my dityrosine measurements?
Several strategies can enhance detection sensitivity:
-
Optimal Sample Preparation: Proper hydrolysis of proteins is crucial. Both acid hydrolysis and enzymatic digestion can be used, but care must be taken to avoid artifactual formation of dityrosine during sample workup.
-
Derivatization: Derivatizing dityrosine with agents like dabsyl chloride or dansyl chloride can significantly improve its chromatographic properties and detection sensitivity in HPLC.[4]
-
Advanced Analytical Techniques: Utilizing the high sensitivity and specificity of tandem mass spectrometry (LC-MS/MS) can allow for the detection of very low levels of dityrosine.
-
Sample Clean-up: Employing techniques like solid-phase extraction (SPE) or affinity chromatography can help remove interfering substances from complex biological samples.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during dityrosine analysis.
HPLC with Fluorescence Detection
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Signal-to-Noise Ratio | 1. Low concentration of dityrosine in the sample. 2. Suboptimal fluorescence detector settings. 3. Quenching of fluorescence by sample matrix components. 4. Inefficient derivatization (if applicable). | 1. Concentrate the sample or use a larger injection volume. 2. Optimize excitation and emission wavelengths (typically around 315-325 nm for excitation and 400-420 nm for emission).[1][6] Ensure the lamp is in good condition. 3. Improve sample clean-up using SPE or affinity chromatography. 4. Review and optimize the derivatization protocol for pH, temperature, and reaction time. |
| Peak Tailing or Broadening | 1. Column degradation or contamination. 2. Inappropriate mobile phase composition or pH. 3. Presence of interfering substances in the sample. | 1. Wash the column with a strong solvent, or replace it if necessary. 2. Adjust the mobile phase pH and organic solvent concentration. Ensure the mobile phase is properly degassed. 3. Enhance the sample preparation and clean-up steps. |
| Co-elution with Interfering Peaks | 1. Inadequate chromatographic separation. 2. Presence of other fluorescent compounds in the sample. | 1. Optimize the HPLC gradient to improve the resolution between dityrosine and other peaks.[5] 2. Use a more specific detection method like LC-MS/MS. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Signal Intensity | 1. Inefficient ionization of dityrosine. 2. Ion suppression from the sample matrix. 3. Incorrect mass spectrometer settings. 4. Low sample concentration. | 1. Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Consider alternative ionization methods if available.[7] 2. Dilute the sample or improve the sample clean-up process.[7] 3. Ensure the mass spectrometer is properly tuned and calibrated. Optimize collision energy for MS/MS transitions.[7] 4. Concentrate the sample prior to analysis. |
| Inaccurate Mass Measurement | 1. Mass spectrometer is not properly calibrated. 2. Instrument drift. | 1. Perform regular mass calibration using appropriate standards.[7] 2. Allow the instrument to stabilize before analysis and perform calibration checks. |
| No Peaks Detected | 1. Issues with the autosampler or syringe. 2. Column clogging or cracking. 3. Detector malfunction. 4. Improper sample preparation. | 1. Verify that the autosampler is functioning correctly and the syringe is not clogged.[8] 2. Check for high backpressure and inspect the column.[8] 3. Ensure the detector is on and the gases are flowing correctly.[8] 4. Confirm that the sample was prepared correctly and contains the analyte.[8] |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Leaks in the system. 3. Detector settings are not optimized. | 1. Use high-purity solvents and flush the LC system. 2. Check for leaks in all connections from the solvent reservoir to the mass spectrometer.[8] 3. Adjust detector settings to minimize noise.[7] |
Quantitative Data Presentation
Comparison of Dityrosine Detection Methods
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Key Advantages | Key Disadvantages |
| HPLC with Fluorescence Detection | 0.3 µM[9] | 140 ng/g[10] | 1–1000 ng/mL[10] | High sensitivity, relatively low cost. | Susceptible to interference from other fluorescent compounds. |
| LC-MS/MS | Not explicitly stated, but generally in the low ng/mL to pg/mL range. | 200-900 fg range (with derivatization for other analytes)[11] | Method dependent | High specificity and sensitivity, provides structural information. | Higher equipment cost and complexity.[2] |
Note: LOD and LOQ values can vary significantly depending on the specific instrument, method, and sample matrix.[12][13][14][15]
Experimental Protocols
Protocol 1: Sample Preparation by Acid Hydrolysis
This protocol is suitable for the release of dityrosine from protein backbones for subsequent analysis.
-
Sample Preparation: Weigh approximately 2 mg of the protein sample into a hydrolysis tube.
-
Hydrolysis: Add 1 mL of 6 N HCl to the tube.
-
Sealing: Seal the tube under vacuum or flush with nitrogen to prevent oxidation.
-
Incubation: Heat the sample at 105-110°C for 24 hours.
-
Drying: After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer (e.g., mobile phase for HPLC) for analysis.
Protocol 2: Dityrosine Analysis by HPLC with Fluorescence Detection
This protocol outlines a general method for the separation and detection of dityrosine.
-
HPLC System: An HPLC system equipped with a C18 reversed-phase column and a fluorescence detector.
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., acetonitrile). The specific gradient will need to be optimized for the specific column and sample type.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Set the excitation wavelength to approximately 325 nm and the emission wavelength to 410 nm.[6]
-
Quantification: Create a standard curve using known concentrations of a dityrosine standard to quantify the amount in the samples.
Visualizations
References
- 1. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dityrosine as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gmi-inc.com [gmi-inc.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. Are LOD and LOQ Reliable Parameters for Sensitivity Evaluation of Spectroscopic Methods? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Artifactual Dityrosine Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the artificial formation of dityrosine (B1219331) cross-links during sample preparation. Dityrosine, a biomarker for oxidative stress, can form non-enzymatically under various experimental conditions, leading to protein aggregation and compromised sample integrity.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to minimize artifactual dityrosine formation.
Frequently Asked Questions (FAQs)
Q1: What is dityrosine and why is its artifactual formation a concern?
A1: Dityrosine is a covalent cross-link formed between two tyrosine residues on proteins.[3] Its formation is often initiated by tyrosyl radicals, which can be generated by various factors including enzymatic activity, metal-catalyzed oxidation, and photo-oxidation.[3] While dityrosine can be a natural post-translational modification, its unintended (artifactual) formation during sample preparation is a significant concern as it can lead to protein aggregation, altered protein function, and inaccurate experimental results.[3] This is particularly problematic in studies investigating oxidative stress, where dityrosine itself is a key biomarker.[1][2]
Q2: What are the primary causes of artifactual dityrosine formation during sample preparation?
A2: The primary causes of artifactual dityrosine formation are exposure to:
-
Reactive Oxygen Species (ROS): Generated by factors such as exposure to air (oxygen), light, and certain chemical reagents.[4]
-
Metal Ions: Transition metals like copper (Cu²⁺) and iron (Fe²⁺) can catalyze the formation of tyrosyl radicals through Fenton-like reactions.[3]
-
Peroxidases and Hydrogen Peroxide (H₂O₂): The presence of endogenous or contaminating peroxidases, in combination with H₂O₂, can enzymatically generate dityrosine.[3]
-
Light Exposure: UV and even ambient light can induce photo-oxidation of tyrosine residues.[5]
-
Inappropriate pH: Suboptimal pH conditions during sample handling can influence the rate of tyrosine oxidation.
Q3: How can I detect if artifactual dityrosine has formed in my samples?
A3: Dityrosine has a characteristic fluorescence (excitation ~315 nm, emission ~410 nm), which can be used for its detection.[2][5] More specific and quantitative analysis can be performed using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection or mass spectrometry (MS).[2][6] The presence of unexpected high molecular weight protein bands on SDS-PAGE can also be an indicator of dityrosine-mediated cross-linking.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpected high molecular weight bands or protein aggregation on SDS-PAGE. | Artifactual dityrosine cross-linking during sample preparation. | 1. Work quickly and at low temperatures: Perform all steps on ice or at 4°C to minimize enzymatic and chemical reaction rates. 2. Minimize oxygen exposure: Use de-gassed buffers and consider working in an anaerobic chamber if possible. 3. Protect from light: Use amber tubes and avoid exposing samples to direct light. 4. Incorporate preventative reagents: Add antioxidants and metal chelators to your lysis and extraction buffers as detailed in the protocols below. |
| High background fluorescence in the dityrosine detection range. | Contamination with fluorescent compounds or widespread protein oxidation. | 1. Use high-purity reagents: Ensure all buffers and solutions are freshly prepared with high-purity water and reagents. 2. Optimize preventative measures: Increase the concentration of antioxidants or try a combination of different types (see Protocol 1). 3. Perform a blank control: Analyze a sample buffer without protein to check for background fluorescence. |
| Inconsistent results in oxidative stress assays. | Variable levels of artifactual dityrosine formation between samples. | 1. Standardize your protocol: Ensure every step of the sample preparation is consistent for all samples.[7] 2. Prepare fresh buffers for each experiment: Avoid using old buffers that may have accumulated reactive oxygen species. 3. Use a master mix: When adding lysis buffer to multiple samples, prepare a master mix containing all necessary inhibitors to ensure uniform concentration. |
Experimental Protocols
Protocol 1: General Protein Extraction with Dityrosine Prevention
This protocol provides a general workflow for lysing cells and extracting proteins while minimizing the risk of artifactual dityrosine formation.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (choose one appropriate for your application, e.g., RIPA, NP-40)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Dityrosine Prevention Cocktail (prepare fresh):
-
EDTA (Ethylenediaminetetraacetic acid), 0.5 M stock solution
-
Catalase, 10 mg/mL stock solution
-
L-Methionine, 1 M stock solution
-
-
Ice bucket
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge
Procedure:
-
Preparation: Pre-chill all buffers, tubes, and the centrifuge to 4°C. Prepare the Lysis Buffer by adding protease and phosphatase inhibitors immediately before use.
-
Add Dityrosine Prevention Cocktail: To the complete Lysis Buffer, add the following to the final concentrations indicated in the table below.
| Reagent | Stock Concentration | Final Concentration | Purpose |
| EDTA | 0.5 M | 1-5 mM | Metal chelator to inhibit metal-catalyzed oxidation.[4] |
| Catalase | 10 mg/mL | 100 µg/mL | Enzyme to break down hydrogen peroxide. |
| L-Methionine | 1 M | 10-20 mM | Antioxidant to scavenge reactive oxygen species.[8] |
-
Cell Lysis (Adherent Cells): a. Wash cell monolayer once with ice-cold PBS. b. Aspirate PBS and add the complete Lysis Buffer with Dityrosine Prevention Cocktail. c. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Cell Lysis (Suspension Cells): a. Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold PBS. c. Resuspend the pellet in the complete Lysis Buffer with Dityrosine Prevention Cocktail.
-
Incubation: Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Storage: Store the protein extract at -80°C.
Protocol 2: Tissue Homogenization with Minimized Oxidation
This protocol is designed for extracting proteins from tissue samples while minimizing mechanical and oxidative stress.
Materials:
-
Tissue sample, fresh or snap-frozen in liquid nitrogen
-
Homogenization Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dityrosine Prevention Cocktail (see Protocol 1)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Dounce homogenizer or bead beater
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge
Procedure:
-
Preparation: Pre-chill all buffers, tubes, mortar, pestle, and homogenizer to 4°C. Prepare the Homogenization Buffer with protease inhibitors, phosphatase inhibitors, and the Dityrosine Prevention Cocktail (see table in Protocol 1).
-
Tissue Disruption: a. Place the frozen tissue in the pre-chilled mortar. b. Add liquid nitrogen to keep the tissue frozen and brittle. c. Grind the tissue into a fine powder using the pestle.[9]
-
Homogenization: a. Transfer the tissue powder to a pre-chilled tube containing the complete Homogenization Buffer. b. Further homogenize the sample using a Dounce homogenizer or a bead beater. Perform homogenization in short bursts (e.g., 30 seconds) followed by cooling on ice to prevent heating.[9]
-
Incubation and Clarification: Follow steps 5-7 from Protocol 1.
-
Storage: Store the protein extract at -80°C.
Visualizations
Caption: Pathway of artifactual dityrosine formation.
Caption: Experimental workflow for preventing dityrosine formation.
References
- 1. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant - Wikipedia [en.wikipedia.org]
- 5. Dityrosine as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
Technical Support Center: Stability of L,L-Dityrosine in Samples During Storage and Analysis
Welcome to the technical support center for L,L-dityrosine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and accurate quantification of L,L-dityrosine in experimental samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is L,L-dityrosine and why is its stability a concern?
A1: L,L-dityrosine is a biomarker of oxidative stress, formed when two L-tyrosine residues become covalently linked. Its accurate measurement is critical in many research areas, including the study of neurodegenerative diseases and protein aggregation.[1] The stability of L,L-dityrosine is a significant concern because it can be artificially formed or degraded during sample collection, storage, and preparation, leading to inaccurate quantification and misinterpretation of results. Factors such as exposure to light, extreme pH, and the presence of oxidizing agents can all impact its stability.
Q2: What are the general recommendations for storing samples intended for L,L-dityrosine analysis?
A2: To ensure the stability of L,L-dityrosine, proper sample storage is crucial. The following table summarizes recommended storage conditions for both L,L-dityrosine standards and biological samples.
| Storage Condition | L,L-Dityrosine Standard (Solid) | L,L-Dityrosine Standard (in Solution) | Biological Samples (e.g., Plasma, Tissue Homogenates) |
| Long-term | -20°C, protected from light and moisture. | -80°C is recommended for storage longer than one month. | -80°C is the preferred temperature for long-term storage to minimize both degradation and artificial formation. |
| Short-term | Room temperature for short periods is generally acceptable if protected from light and moisture. | -20°C for up to one month. | 2-8°C for a few hours if analysis is performed on the same day. For longer durations, freezing is necessary. |
| Light Exposure | Minimize exposure to light, especially UV light, as it can induce photodegradation. Store in amber vials or wrap containers in aluminum foil.[2] | Protect from light at all times. | Protect from light during collection, processing, and storage. |
| Atmosphere | Store in a tightly sealed container. | For solutions, purging with an inert gas like nitrogen or argon before sealing can help prevent oxidation. | Minimize headspace in storage tubes and consider flushing with inert gas for sensitive samples. |
Q3: How do pH and temperature affect the stability of L,L-dityrosine in my samples?
A3: Both pH and temperature can significantly influence the stability of L,L-dityrosine.
-
pH: L,L-dityrosine is generally more stable in neutral to slightly acidic conditions. Alkaline conditions (high pH) can increase the susceptibility of the tyrosine phenol (B47542) group to oxidation, potentially leading to artificial dityrosine (B1219331) formation, especially in the presence of peroxidases and hydrogen peroxide. Conversely, very low pH, such as during strong acid hydrolysis, can also be a source of artifacts if not properly controlled. The fluorescence of dityrosine is also pH-dependent, which is a critical consideration for detection methods.
-
Temperature: Higher temperatures accelerate chemical reactions, including both the formation and potential degradation of L,L-dityrosine. For biological samples, enzymatic activity that could lead to dityrosine formation is also temperature-dependent. Therefore, it is crucial to keep samples cold during processing and to store them at low temperatures for long-term stability. While specific degradation kinetics at various temperatures are not extensively documented, the general principle of reduced chemical and enzymatic activity at lower temperatures should be followed.
Q4: Can freeze-thaw cycles affect the concentration of L,L-dityrosine in my plasma or serum samples?
A4: Repeated freeze-thaw cycles can compromise the integrity of biological samples and may affect L,L-dityrosine concentrations. While specific studies on L,L-dityrosine are limited, research on other biomarkers in plasma and serum has shown that multiple freeze-thaw cycles can lead to changes in their concentrations.[3] For plasma samples, snap-freezing in liquid nitrogen and rapid thawing in room temperature water has been shown to cause minimal changes in metabolite levels over multiple cycles.[4][5] To minimize potential variability, it is best practice to aliquot samples into single-use volumes before freezing to avoid repeated thawing and refreezing of the entire sample.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible L,L-dityrosine measurements.
This is a common problem that can arise from several sources throughout the experimental workflow. The following decision tree can help you troubleshoot the issue.
References
- 1. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve co-eluting peaks in dityrosine chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of dityrosine (B1219331), with a specific focus on resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for co-eluting peaks in dityrosine chromatography?
Co-elution in dityrosine chromatography can occur for several reasons:
-
Insufficient Chromatographic Resolution: The chosen column and mobile phase may not have sufficient selectivity to separate dityrosine from other structurally similar compounds or matrix components.
-
Sample Complexity: Biological samples are often complex mixtures. Other amino acids, peptides, or their oxidation products can have similar retention times to dityrosine.
-
Inadequate Method Development: The HPLC method, including gradient profile, flow rate, and temperature, may not be optimized for the specific sample matrix.
-
Column Degradation: Over time, the performance of an HPLC column can degrade, leading to broader peaks and reduced resolution.
Q2: How can I confirm if a peak is purely dityrosine or contains a co-eluting compound?
Several methods can be used to assess peak purity:
-
Diode Array Detector (DAD) Analysis: A DAD detector can acquire UV spectra across the entire peak. If the spectra are consistent from the upslope to the downslope of the peak, it is likely pure. Variations in the spectra suggest the presence of a co-eluting impurity.
-
Mass Spectrometry (MS): Coupling your HPLC system to a mass spectrometer is a highly specific method. By extracting the ion chromatogram for the exact mass of dityrosine, you can determine if the chromatographic peak corresponds to your analyte of interest. MS can also help identify the co-eluting species.[1][2]
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Peak Shape Analysis: While not definitive, asymmetrical peaks, such as those with shoulders or excessive tailing, can be an indication of co-elution.[3]
Troubleshooting Guide: Resolving Co-eluting Peaks
Problem: My dityrosine peak shows signs of co-elution (e.g., peak shoulder, asymmetry, or MS data indicates impurity). How can I resolve it?
Here is a step-by-step guide to troubleshooting and resolving co-eluting peaks in your dityrosine analysis.
Step 1: Method Optimization (Mobile Phase and Gradient)
Optimizing your mobile phase composition and gradient is often the first and most effective step.
-
Adjust Mobile Phase Strength: For reversed-phase HPLC, altering the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) can change the retention times of compounds. A shallower gradient or a lower starting percentage of the organic solvent will increase retention and may improve separation.[4]
-
Modify Mobile Phase pH: The ionization state of dityrosine and potential co-eluents can be manipulated by changing the pH of the mobile phase. This can significantly alter retention times and selectivity.
-
Try a Different Organic Modifier: If you are using acetonitrile, consider trying methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.
-
Incorporate an Ion-Pairing Reagent: For charged analytes, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can improve peak shape and resolution. An isocratic elution with 92% H2O, 8% acetonitrile, and 0.1% trifluoroacetic acid has been successfully used.[5]
Step 2: Stationary Phase and Column Parameters
If mobile phase optimization is insufficient, consider changes to the stationary phase and column conditions.
-
Change Column Chemistry: Not all C18 columns are the same. Switching to a C18 column with a different bonding chemistry or a different stationary phase altogether (e.g., Phenyl-Hexyl, Cyano) can provide the necessary change in selectivity.[4]
-
Decrease Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency and can resolve closely eluting peaks.[4]
-
Increase Column Length: A longer column provides more theoretical plates, which can lead to better separation.
-
Adjust Temperature: Increasing the column temperature can improve efficiency and may alter the selectivity of the separation.[4]
Step 3: Advanced Chromatographic Techniques
For highly complex samples or persistent co-elution, more advanced techniques may be necessary.
-
Affinity Chromatography: This technique utilizes a stationary phase with a specific affinity for dityrosine. Immobilized phenylboronic acid can be used, as the borate (B1201080) forms a complex with the 2,2′-biphenol structure of dityrosine.[6] This is a highly selective method for isolating dityrosine.[5]
-
Two-Dimensional Liquid Chromatography (2D-LC): 2D-LC employs two columns with different separation mechanisms (orthogonal chemistry).[7] Fractions from the first dimension are transferred to the second dimension for further separation. This significantly increases peak capacity and is very effective for resolving co-eluting compounds in complex mixtures.[7][8] For example, reversed-phase HPLC at high pH can be used in one dimension.[8][9]
-
High-Resolution Mass Spectrometry (HRMS): While not a chromatographic solution, coupling your LC system to a high-resolution mass spectrometer can often resolve co-eluting species by their mass-to-charge ratio, even if they are not chromatographically separated.[1]
Quantitative Data Summary
| Method | Principle | Advantage | Disadvantage | Typical Application |
| Mobile Phase Optimization | Alters analyte and stationary phase interactions | Simple and fast to implement | May not be sufficient for complex co-elution | Initial method development and troubleshooting |
| Change Stationary Phase | Provides different selectivity | Can be highly effective for difficult separations | Requires purchasing new columns | When mobile phase optimization fails |
| Affinity Chromatography | Specific binding of dityrosine to a ligand | Highly selective for dityrosine | May require specialized columns and buffers | Purification and specific detection of dityrosine |
| 2D-LC | Utilizes two orthogonal separation mechanisms | Greatly increased peak capacity and resolution | Complex setup and longer analysis times | Analysis of dityrosine in very complex matrices |
| LC-MS/MS | Separates ions based on mass-to-charge ratio | High specificity and sensitivity, can "resolve" co-eluting peaks by mass | Higher equipment cost and complexity | Confirmation and quantification of dityrosine |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with Isocratic Elution
This protocol is a starting point for the analysis of dityrosine.
-
Column: ODS II Spherisorb column.[5]
-
Mobile Phase: 92% Water, 8% Acetonitrile, 0.1% Trifluoroacetic Acid (TFA).[5]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence (Excitation: 315 nm, Emission: 410 nm) or UV (284 nm).
Protocol 2: Affinity Chromatography for Dityrosine Isolation
This protocol is useful for the specific isolation and purification of dityrosine.
-
Column: Matrex Gel PBA-60 (immobilized phenyl boronate).[5]
-
Binding Buffer: Boric acid-sodium borate buffer.
-
Elution Buffer: A buffer with a pH less than 3 to disrupt the reversible adsorption.[5]
-
Flow Rate: 0.5 mL/min.
-
Detection: Collect fractions and analyze by RP-HPLC or MS.
Visualizations
References
- 1. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dityrosine - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Dityrosine vs. Advanced Glycation End Products: A Comparative Guide for Researchers
A detailed analysis of dityrosine (B1219331) as a specific biomarker of oxidative stress compared to the heterogeneous class of advanced glycation end products (AGEs), providing researchers, scientists, and drug development professionals with a comprehensive guide to their respective advantages in experimental contexts.
In the landscape of cellular damage and disease pathology, both dityrosine and advanced glycation end products (AGEs) have emerged as significant biomarkers. However, their utility in research and drug development is not equal. This guide provides a detailed comparison of dityrosine and AGEs, highlighting the distinct advantages of dityrosine as a specific and reliable indicator of oxidative protein damage.
Executive Summary
Dityrosine, a fluorescent product of tyrosine oxidation, offers greater specificity as a biomarker for oxidative stress compared to the broad and heterogeneous family of AGEs. AGEs are formed through non-enzymatic reactions between sugars and proteins or lipids, a process accelerated in hyperglycemic and oxidative conditions. The singular molecular identity of dityrosine allows for more precise and reproducible quantification, making it a superior tool for targeted research and therapeutic development. In contrast, the heterogeneity of AGEs presents significant challenges in standardization and interpretation of results.
At a Glance: Dityrosine vs. Advanced Glycation End Products
| Feature | Dityrosine | Advanced Glycation End Products (AGEs) |
| Formation | Specific oxidation of tyrosine residues | Non-enzymatic glycation and glycoxidation of proteins and lipids |
| Homogeneity | Single, well-defined molecule | A diverse and heterogeneous group of molecules |
| Specificity | A direct marker of protein oxidation | General marker of glycation and oxidative stress |
| Detection | Intrinsic fluorescence, HPLC, Mass Spectrometry | Immunoassays (ELISA), Mass Spectrometry, Fluorescence |
| Stability | Highly stable to acid hydrolysis and proteases[1] | Variable stability; some are acid-labile |
| Advantages in Research | Precise quantification, clear mechanistic link to oxidative stress | Broad indicator of metabolic dysregulation |
| Challenges in Research | Lower abundance compared to some AGEs | Heterogeneity complicates standardization and data comparison |
Delving Deeper: A Quantitative Comparison
The selection of a biomarker is a critical decision in experimental design. The following tables provide a quantitative comparison of dityrosine and representative AGEs, offering insights into their analytical performance.
Table 1: Physicochemical and Analytical Properties
| Parameter | Dityrosine | Carboxymethyl-lysine (CML) | Pentosidine (B29645) |
| Molar Mass ( g/mol ) | 360.36 | 204.23 | 379.38 |
| Fluorescence | Yes (Ex: ~315-325 nm, Em: ~400-420 nm)[2][3] | No | Yes (Ex: ~335 nm, Em: ~385 nm) |
| Stability to Acid Hydrolysis | Highly resistant[1] | Generally stable | Generally stable |
Table 2: Comparative Analytical Sensitivity
| Analyte | Method | Limit of Detection (LOD) | Reference |
| Dityrosine | HPLC with Fluorescence Detection | 60 pg on column | [4] |
| Pentosidine | LC-MS/MS | 2 nM | [5] |
| Carboxymethyl-lysine (CML) | UPLC-MS/MS | Not explicitly stated, but quantifiable in stored blood | [6][7][8] |
The Advantage of Specificity in Research and Drug Development
In the realm of drug discovery and clinical trials, the use of specific and validated biomarkers is paramount. A well-defined biomarker allows for clearer patient stratification, more accurate assessment of therapeutic efficacy, and a more straightforward regulatory pathway.[9][10][11][12]
The heterogeneity of AGEs poses a significant challenge in this regard.[9][13] As a chemically diverse group of compounds, the measurement of "total AGEs" can be ambiguous and may not consistently reflect the underlying pathological processes. Different AGEs may have distinct biological activities and formation pathways, making it difficult to pinpoint specific mechanisms of action for therapeutic intervention.
Dityrosine, as a single molecular entity, overcomes these challenges. Its formation is a direct consequence of protein oxidation, providing a clear and unambiguous link to oxidative stress.[1][14] This specificity is particularly advantageous in:
-
Targeted Drug Development: When developing therapies aimed at mitigating oxidative stress, dityrosine serves as a precise indicator of target engagement and therapeutic efficacy.
-
Patient Stratification: Identifying patient populations with elevated levels of dityrosine can help in designing clinical trials for targeted therapies.[10][12]
-
Mechanistic Studies: The direct link between dityrosine and oxidative damage facilitates a clearer understanding of disease mechanisms.
Experimental Protocols
Quantification of Dityrosine in Biological Samples via HPLC with Fluorescence Detection
This protocol provides a general framework for the analysis of dityrosine in tissue homogenates or plasma.
1. Sample Preparation: a. For tissue samples, homogenize in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors). b. For plasma samples, precipitate proteins using an equal volume of ice-cold 10% trichloroacetic acid.[15] c. Centrifuge to pellet the precipitated protein. d. Wash the protein pellet with ethanol/ether (1:1) to remove lipids. e. Hydrolyze the protein pellet in 6 M HCl at 110°C for 24 hours in a sealed, nitrogen-flushed tube. f. Dry the hydrolysate under vacuum. g. Reconstitute the dried sample in the HPLC mobile phase.
2. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., ODS II Spherisorb). b. Mobile Phase: Isocratic elution with a mixture of water, acetonitrile, and trifluoroacetic acid (e.g., 92% H₂O, 8% acetonitrile, 0.1% trifluoroacetic acid). c. Flow Rate: Typically 1.0 mL/min. d. Detection: Fluorescence detector set to an excitation wavelength of ~325 nm and an emission wavelength of ~410 nm.[2][3] e. Quantification: Use a standard curve prepared with authentic dityrosine standard.
Quantification of Carboxymethyl-lysine (CML) and Carboxyethyl-lysine (CEL) via UPLC-MS/MS
This protocol outlines a general procedure for the analysis of CML and CEL in serum or plasma.
1. Sample Preparation: a. To a serum or plasma sample, add an internal standard solution (e.g., deuterated CML and CEL). b. Perform protein precipitation with a suitable solvent (e.g., acetonitrile). c. Hydrolyze the protein pellet with 6 M HCl at 110°C for 24 hours. d. Dry the hydrolysate under a stream of nitrogen. e. Reconstitute the sample in the initial mobile phase.
2. UPLC-MS/MS Analysis: a. Column: A suitable reverse-phase column (e.g., HSS T3).[6] b. Mobile Phase: A gradient elution using two mobile phases, typically water with an ion-pairing agent (e.g., perfluoroheptanoic acid) and an organic phase like acetonitrile/methanol with ammonium (B1175870) formate.[6] c. Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor and product ion transitions for CML, CEL, and their internal standards. d. Quantification: Generate a calibration curve using known concentrations of CML and CEL standards.
Visualizing the Pathways
To further illustrate the distinct formation mechanisms of dityrosine and AGEs, the following diagrams are provided.
Figure 1. The specific oxidative pathway leading to the formation of dityrosine.
Figure 2. The complex and multi-step formation pathway of advanced glycation end products.
Conclusion
For researchers and drug development professionals seeking a precise and reliable biomarker of oxidative protein damage, dityrosine presents clear advantages over the heterogeneous group of advanced glycation end products. Its singular molecular nature, chemical stability, and direct link to oxidative stress pathways allow for more robust and reproducible experimental outcomes. While AGEs can serve as general indicators of metabolic distress, the specificity of dityrosine offers a more refined tool for mechanistic studies, targeted therapeutic development, and patient stratification in clinical trials. As the demand for precision in biomedical research grows, the adoption of specific biomarkers like dityrosine will be crucial for advancing our understanding of disease and developing more effective therapies.
References
- 1. Frontiers | Dityrosine cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]
- 2. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total serum pentosidine quantification using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. medrxiv.org [medrxiv.org]
- 10. tandfonline.com [tandfonline.com]
- 11. bioradiations.com [bioradiations.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Dityrosine: A Critical Evaluation as a Biomarker for Specific Pathologies
For researchers, scientists, and drug development professionals, the identification of reliable and specific biomarkers is a cornerstone of disease diagnosis, prognosis, and the evaluation of therapeutic interventions. Dityrosine (B1219331), a product of tyrosine oxidation, has emerged as a potential biomarker for a range of pathologies associated with oxidative stress. This guide provides a comprehensive comparison of dityrosine's performance against established biomarkers in Alzheimer's disease, cardiovascular disease, and renal disease, supported by experimental data and detailed protocols.
Executive Summary
Dityrosine, formed through the covalent cross-linking of two tyrosine residues, is a stable marker of oxidative protein damage. Its presence is elevated in several pathological conditions, suggesting its utility as a biomarker. This guide delves into the quantitative evidence supporting dityrosine as a biomarker, compares its performance with current standards, and provides detailed methodologies for its detection and analysis.
Dityrosine in Neurodegenerative Disease: Alzheimer's Disease
Oxidative stress is a key pathological feature of Alzheimer's disease (AD), contributing to the formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Dityrosine has been identified within these protein aggregates and in the cerebrospinal fluid (CSF) of AD patients, indicating its potential as a biomarker of disease-related oxidative damage.
Comparative Performance of Dityrosine in Alzheimer's Disease
| Biomarker | Sample Type | Method | Finding | Comparison with Established Biomarkers |
| Dityrosine | CSF, Brain Tissue | HPLC with Electrochemical Detection | Dityrosine levels are significantly elevated in the hippocampus and neocortical regions of AD brains and in ventricular CSF compared to controls[1][2][3]. Free dityrosine in CSF increased 3.7-fold in AD patients. | While direct ROC analysis comparing dityrosine with Aβ42/tau ratios is not yet widely available, the consistent elevation of dityrosine in affected brain regions and CSF suggests its potential as a complementary biomarker for assessing oxidative stress in AD[1]. |
| Amyloid-beta 42 (Aβ42) | CSF | ELISA, Mass Spectrometry | Decreased levels of Aβ42 in the CSF are a core biomarker for AD, reflecting its deposition in brain plaques. | Aβ42 is a well-established biomarker for amyloid pathology. Dityrosine could provide additional information on the downstream oxidative damage. |
| Total Tau (t-tau) and Phosphorylated Tau (p-tau) | CSF | ELISA | Increased levels of t-tau and p-tau in the CSF are indicative of neuronal injury and tangle pathology. | T-tau and p-tau are established markers of neurodegeneration. Dityrosine may offer insights into the oxidative stress component of this process. |
Dityrosine in Cardiovascular Disease: Acute Myocardial Infarction
Acute myocardial infarction (AMI) involves significant oxidative stress, leading to damage of cardiac tissue. Dityrosine has been detected in infarcted myocardial tissue, suggesting its potential as an early marker of ischemic injury.
Comparative Performance of Dityrosine in Acute Myocardial Infarction
| Biomarker | Sample Type | Method | Finding | Comparison with Established Biomarkers |
| Dityrosine | Myocardial Tissue, Plasma | Immunohistochemistry, Fluorescence Spectrophotometry | Dityrosine staining is positive in myocardial tissue as early as 5 minutes after infarction. Plasma dityrosine levels are elevated in patients with hyperlipidemia, a major risk factor for atherosclerosis. | While promising as an early tissue marker, plasma dityrosine lacks the specificity of cardiac troponins for diagnosing AMI. Its elevation in other inflammatory conditions necessitates careful interpretation. |
| Cardiac Troponin I (cTnI) and T (cTnT) | Plasma, Serum | Immunoassays | Highly sensitive and specific for myocardial injury, forming the cornerstone of AMI diagnosis. | Troponins remain the gold standard for AMI diagnosis due to their cardiac specificity. Dityrosine may serve as a marker of the underlying oxidative stress. |
| Myeloperoxidase (MPO) | Plasma | Immunoassay | Elevated MPO levels are associated with an increased risk of cardiovascular events and are implicated in dityrosine formation. | MPO is a marker of inflammation and plaque instability. Dityrosine can be considered a downstream product of MPO activity. |
Dityrosine in Renal Disease: Diabetic Nephropathy
Diabetic nephropathy, a major complication of diabetes, is characterized by progressive kidney damage driven by hyperglycemia-induced oxidative stress. Advanced oxidation protein products (AOPPs), which include dityrosine, are elevated in patients with chronic kidney disease (CKD) and diabetic nephropathy.
Comparative Performance of Dityrosine in Renal Disease
| Biomarker | Sample Type | Method | Finding | Comparison with Established Biomarkers |
| Dityrosine (as part of AOPPs) | Plasma, Urine | Spectrophotometry, LC-MS/MS | AOPP levels, containing dityrosine, are significantly higher in patients with CKD and diabetic nephropathy compared to healthy controls. Urinary dityrosine levels are also elevated in diabetic patients. | While elevated, the diagnostic accuracy of dityrosine alone for diabetic nephropathy compared to albuminuria or eGFR requires further validation through large-scale ROC analysis. |
| Albuminuria (Urine Albumin-to-Creatinine Ratio, UACR) | Urine | Immunoassay | A key early indicator of kidney damage in diabetes. | UACR is the current standard for detecting and staging diabetic kidney disease. |
| Estimated Glomerular Filtration Rate (eGFR) | Serum | Calculation based on serum creatinine | Measures kidney function and is used to stage chronic kidney disease. | eGFR is the primary measure of kidney function. |
| Kidney Injury Molecule-1 (KIM-1) | Urine | ELISA | An emerging biomarker for tubular injury in various forms of kidney disease. | KIM-1 is a sensitive marker of tubular damage. Comparative studies with urinary dityrosine are needed to establish their respective roles. |
Signaling Pathways and Experimental Workflows
Dityrosine Formation in Alzheimer's Disease
In Alzheimer's disease, the accumulation of amyloid-beta (Aβ) peptides and the presence of redox-active metals like copper contribute to the production of reactive oxygen species (ROS) through pathways involving NADPH oxidase 2 (NOX2) in microglia and neurons. This oxidative environment promotes the formation of tyrosyl radicals, leading to the cross-linking of tyrosine residues on Aβ and other proteins to form dityrosine.
References
A Researcher's Guide to Dityrosine Detection: A Comparative Analysis of Leading Methods
For researchers, scientists, and drug development professionals studying oxidative stress and protein damage, the accurate detection and quantification of dityrosine (B1219331), a key biomarker, is paramount. This guide provides a comprehensive comparison of the three primary methods for dityrosine detection: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection, Enzyme-Linked Immunosorbent Assay (ELISA), and Mass Spectrometry (MS). We present a detailed analysis of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Quantitative Performance Comparison
The selection of a dityrosine detection method often hinges on a trade-off between sensitivity, specificity, cost, and throughput. The following table summarizes the key quantitative parameters of each technique to facilitate a direct comparison.
| Feature | HPLC with Fluorescence Detection | ELISA | Mass Spectrometry (LC-MS/MS) |
| Sensitivity (LOD/LOQ) | High (LOD: ~0.5 pmol)[1] | Moderate to High (Assay range: 0.05 - 12 µmol/L)[2][3] | Very High (LOD: ~0.01 µM; LOQ: 0.03 µM - 140.9 nM)[4] |
| Specificity | Moderate to High | Moderate (potential for cross-reactivity) | Very High |
| Cost per Sample | Moderate | Low | High |
| Throughput | Low to Moderate | High | Low |
| Quantitative Accuracy | Good | Good (with proper calibration) | Excellent (especially with isotopic standards) |
| Sample Type | Purified proteins, tissue hydrolysates, biological fluids | Urine, plasma, serum, tissue homogenates[2][5] | Purified proteins, complex biological matrices |
In-Depth Method Analysis
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC coupled with a fluorescence detector is a widely used and robust method for dityrosine quantification.[6] It leverages the native fluorescence of dityrosine for detection, offering good sensitivity.
Pros:
-
Good sensitivity, capable of detecting picomole quantities.[1]
-
Relatively straightforward and widely available instrumentation.
-
Provides quantitative data with good accuracy and precision.
Cons:
-
Lower specificity compared to mass spectrometry, as other fluorescent compounds in the sample can potentially interfere with detection.
-
Requires chromatographic separation, leading to a lower throughput than ELISA.
-
Sample preparation, including hydrolysis of proteins, can be time-consuming.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that utilizes specific antibodies to detect dityrosine. Commercial kits are available, making this method accessible to many laboratories.
Pros:
-
High throughput, suitable for screening a large number of samples.
-
Relatively low cost per sample.
-
Requires smaller sample volumes compared to other methods.
Cons:
-
Specificity is dependent on the quality of the antibody, with potential for cross-reactivity with other structurally similar molecules.
-
The antibody may preferentially recognize peptidyl dityrosine over free dityrosine.
-
Quantitative accuracy can be influenced by matrix effects in complex samples.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is considered the gold standard for the identification and quantification of dityrosine due to its exceptional specificity and sensitivity.
Pros:
-
Unparalleled specificity, allowing for the unambiguous identification of dityrosine.
-
Extremely high sensitivity, enabling the detection of very low abundance dityrosine.
-
Provides structural information and can be used to identify specific cross-linked peptides.
-
Isotope dilution strategies can be employed for highly accurate quantification.
Cons:
-
High initial instrument cost and ongoing maintenance expenses.
-
Requires specialized expertise for operation and data analysis.
-
Lower throughput compared to ELISA.
-
Sample preparation can be complex and labor-intensive.
Experimental Workflows
To visualize the procedural differences between these methods, the following diagrams illustrate the typical experimental workflows.
References
- 1. Isolation and analysis of dityrosine from enzyme-catalyzed oxidation of tyrosine and X-irradiated peptide and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurodiagnostico.com [eurodiagnostico.com]
- 3. Dityrosine(DT) ELISA: JaICA's OXIDATIVE STRESS MARKERS FOR PROTEIN OXIDATION [jaica.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. nwlifescience.com [nwlifescience.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Dityrosine Quantification: A Comparative Analysis of ELISA and HPLC
For researchers, scientists, and drug development professionals investigating oxidative stress, the accurate quantification of dityrosine (B1219331), a key biomarker of protein oxidation, is paramount. This guide provides a comprehensive cross-validation of two primary analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC). We present a detailed comparison of their performance, supported by experimental data, to facilitate the selection of the most suitable technique for your research needs.
Dityrosine is formed through the covalent cross-linking of two tyrosine residues and its presence is implicated in a range of physiological and pathological processes, including aging and neurodegenerative diseases.[1] The choice between ELISA and HPLC for its quantification depends on various factors including the required sensitivity, specificity, sample throughput, and the nature of the biological matrix.
At a Glance: Key Performance Metrics
The following table summarizes the key performance characteristics of commercially available dityrosine ELISA kits and established HPLC methods with fluorescence detection, providing a clear comparison to guide your decision-making process.
| Parameter | ELISA | HPLC with Fluorescence Detection |
| Principle | Competitive immunoassay | Chromatographic separation and fluorescence detection |
| Assay Range | Typically 0.05 - 12 µmol/L[2] | Picomole to nanomole quantities[3] |
| Limit of Detection (LOD) | ~0.05 µmol/L[2] | As low as 0.01 µM with specialized detectors[4] |
| Precision (Intra-assay CV) | <10% (for similar analytes) | Typically <5%[4] |
| Precision (Inter-assay CV) | <15% (for similar analytes) | 4.6% - 17%[4] |
| Sample Throughput | High (96-well plate format) | Lower (sequential sample injection) |
| Specificity | High, dependent on antibody | High, based on retention time and fluorescence properties |
| Potential Interferences | Cross-reactivity with similar structures | Co-eluting fluorescent compounds[5] |
| Equipment Cost | Moderate (plate reader) | High (HPLC system, fluorescence detector) |
| Cost per Sample | Lower | Higher |
Deep Dive: Methodology and Experimental Protocols
An understanding of the underlying principles and experimental workflows is crucial for method selection and data interpretation.
Enzyme-Linked Immunosorbent Assay (ELISA)
The competitive ELISA is a common format for dityrosine quantification.[6] In this assay, dityrosine in the sample competes with dityrosine coated on a microplate for binding to a specific primary antibody. A secondary antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable colorimetric signal. The intensity of the signal is inversely proportional to the amount of dityrosine in the sample.
A detailed protocol for a commercially available dityrosine ELISA kit is as follows:
-
Sample Preparation: Urine samples are typically diluted with saline.[6]
-
Assay Procedure:
-
Add 50 µL of standard or diluted sample to the wells of the dityrosine-coated microplate.[6]
-
Add 50 µL of the primary anti-dityrosine antibody to each well (except blanks).[6]
-
Incubate overnight at 4-10°C.[6]
-
Wash the plate multiple times with the provided wash buffer.[6]
-
Add 100 µL of HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[7]
-
Wash the plate again.[7]
-
Add 100 µL of TMB substrate and incubate for 15 minutes in the dark.[7]
-
Add 100 µL of stop solution.[7]
-
Measure the absorbance at 450 nm using a microplate reader.[6]
-
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of dityrosine in the samples.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC separates dityrosine from other components in a sample based on its physicochemical properties as it passes through a chromatographic column.[3] Dityrosine is then detected and quantified by its characteristic fluorescence.[8]
A representative HPLC protocol for dityrosine analysis is as follows:
-
Sample Preparation: For protein-bound dityrosine, samples require acid or enzymatic hydrolysis to release the amino acid.[8] The resulting solution is then filtered before injection.
-
Chromatography:
-
Detection:
-
Quantification: Dityrosine is identified by its retention time, and the concentration is determined by comparing the peak area to that of known standards.
Discussion and Recommendations
ELISA offers a high-throughput and relatively low-cost solution for dityrosine quantification, making it well-suited for screening large numbers of samples. The procedure is straightforward and does not require extensive sample preparation for matrices like urine. However, the specificity is entirely dependent on the quality of the primary antibody, and there is a potential for cross-reactivity with structurally similar molecules.
HPLC with fluorescence detection is considered a gold-standard method due to its high specificity and sensitivity.[5] The separation step minimizes the risk of interference from other fluorescent compounds that may be present in complex biological samples. While HPLC provides robust and reliable quantification, it has a lower sample throughput and requires more expensive equipment and skilled personnel. It is important to note that even with HPLC, co-eluting fluorescent compounds can potentially lead to an overestimation of dityrosine levels, and therefore, careful method validation is crucial.[5]
References
- 1. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dityrosine(DT) ELISA: JaICA's OXIDATIVE STRESS MARKERS FOR PROTEIN OXIDATION [jaica.com]
- 3. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of urinary o,o'-dityrosine, a biomarker for oxidative damage to proteins, by high performance liquid chromatography with triple quadrupole tandem mass spectrometry. A comparison with ion-trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurodiagnostico.com [eurodiagnostico.com]
- 7. nwlifescience.com [nwlifescience.com]
- 8. Dityrosine as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Dityrosine and Other Key Protein Oxidation Products for Researchers
In the landscape of drug development and biomedical research, the precise measurement of oxidative stress is paramount. Oxidative damage to proteins, in particular, serves as a critical indicator of cellular health and disease progression. Among the myriad of protein oxidation products, dityrosine (B1219331), protein carbonyls, and advanced oxidation protein products (AOPPs) are frequently utilized biomarkers. This guide provides a comprehensive comparison of these markers, offering researchers, scientists, and drug development professionals a detailed overview of their formation, detection, and biological significance, supported by experimental data and detailed protocols.
Dityrosine: A Specific Marker of Tyrosine Oxidation
Dityrosine is formed through the covalent cross-linking of two tyrosine residues, a process often initiated by reactive oxygen species (ROS) and certain enzymatic reactions.[1][2] Its inherent fluorescence makes it a readily detectable marker of protein oxidation.[3][4]
Protein Carbonyls: A General Indicator of Protein Oxidation
Protein carbonyls, which include aldehydes and ketones, are formed on the side chains of several amino acid residues, including proline, arginine, lysine, and threonine, as a result of oxidative stress.[5] They are chemically stable and serve as a general biomarker for oxidative protein damage.
Advanced Oxidation Protein Products (AOPPs): A Complex Mixture of Oxidized Proteins
AOPPs are a heterogeneous group of oxidized proteins, primarily derived from albumin and fibrinogen, that contain dityrosine cross-links and carbonyl groups.[2] They are considered reliable markers for oxidant-mediated protein damage and have been implicated in various inflammatory diseases.[6][7]
Comparative Analysis of Performance
The selection of an appropriate biomarker for protein oxidation depends on the specific research question and the experimental context. While dityrosine offers high specificity for tyrosine oxidation, protein carbonyls provide a more general assessment of oxidative protein damage. AOPPs represent a complex mixture of oxidized proteins and are often associated with inflammatory conditions.
| Feature | Dityrosine | Protein Carbonyls | Advanced Oxidation Protein Products (AOPPs) |
| Formation | Covalent cross-linking of two tyrosine residues.[1][2] | Oxidation of proline, arginine, lysine, and threonine side chains.[5] | Heterogeneous mixture of oxidized proteins containing dityrosine and carbonyls.[2] |
| Specificity | Specific to tyrosine oxidation. | General marker of protein oxidation. | General marker of protein oxidation, particularly associated with inflammation. |
| Detection Method | High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[3][8] | Spectrophotometry after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[5][9] | Spectrophotometric assay based on the reaction with potassium iodide.[6][10] |
| Advantages | High specificity and sensitivity due to fluorescence.[3][4] | Well-established and widely used method. | Simple and rapid spectrophotometric assay.[6] |
| Limitations | Requires specialized equipment (HPLC).[8] | Can be influenced by non-protein carbonyls. | Less specific than dityrosine; composition can vary.[11] |
Experimental Protocols
Detailed methodologies for the quantification of each biomarker are crucial for obtaining reliable and reproducible results.
Quantification of Dityrosine using HPLC with Fluorescence Detection
This method is based on the separation of dityrosine from other amino acids by reverse-phase HPLC followed by its detection using a fluorescence detector.[8][12]
Protocol:
-
Protein Hydrolysis: Hydrolyze the protein sample with 6 M HCl at 110°C for 24 hours.
-
Sample Preparation: Neutralize the hydrolysate and filter it to remove any particulate matter.
-
HPLC Analysis:
-
Quantification: Calculate the concentration of dityrosine by comparing the peak area of the sample to a standard curve of known dityrosine concentrations.
Quantification of Protein Carbonyls using the DNPH Assay
This spectrophotometric method involves the derivatization of protein carbonyls with 2,4-dinitrophenylhydrazine (DNPH) to form stable dinitrophenylhydrazone (DNP) adducts.[5][9]
Protocol:
-
Sample Preparation: Prepare protein samples at a concentration of 1-10 mg/mL.
-
Derivatization:
-
Add an equal volume of 10 mM DNPH in 2.5 M HCl to the protein sample.
-
Incubate in the dark at room temperature for 1 hour, with vortexing every 15 minutes.[14]
-
-
Protein Precipitation:
-
Add an equal volume of 20% (w/v) trichloroacetic acid (TCA) and incubate on ice for 5 minutes.[14]
-
Centrifuge to pellet the protein.
-
-
Washing: Wash the protein pellet with ethanol:ethyl acetate (B1210297) (1:1) to remove excess DNPH.[9]
-
Solubilization: Resuspend the pellet in 6 M guanidine (B92328) hydrochloride.[15]
-
Measurement: Read the absorbance at 370 nm.[5]
-
Calculation: Calculate the carbonyl content using the molar extinction coefficient of DNPH.
Quantification of Advanced Oxidation Protein Products (AOPPs)
This spectrophotometric assay is based on the ability of AOPPs to oxidize potassium iodide.[6][10]
Protocol:
-
Sample and Standard Preparation: Prepare plasma samples and chloramine-T standards.
-
Assay Reaction:
-
Measurement: Immediately read the absorbance at 340 nm.[6]
-
Calculation: Determine the AOPP concentration from the standard curve generated with chloramine-T.
Signaling Pathways and Biological Roles
Protein oxidation products are not merely markers of damage but can also actively participate in cellular signaling, leading to various physiological and pathological outcomes.
Dityrosine: A Potential Modulator of Cellular Signaling
While the direct signaling pathways initiated by dityrosine are still under investigation, recent in silico studies have identified potential protein targets, including receptors and enzymes involved in key cellular processes.[16][17] The binding of dityrosine to these targets could hypothetically trigger downstream signaling cascades, influencing cellular functions.
References
- 1. medium.com [medium.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dityrosine as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arigobio.com [arigobio.com]
- 7. listarfish.it [listarfish.it]
- 8. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Optimisation of an Advanced Oxidation Protein Products Assay: Its Application to Studies of Oxidative Stress in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
- 12. RSC - Page load error [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Human advanced oxidation protein products (AOPP) Elisa Kit – AFG Scientific [afgsci.com]
- 16. Discovery of High Affinity Receptors for Dityrosine through Inverse Virtual Screening and Docking and Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of High Affinity Receptors for Dityrosine through Inverse Virtual Screening and Docking and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Labeling for Dityrosine Quantification
An Objective Comparison of Mass Spectrometry-Based Strategies
Dityrosine (B1219331), an oxidation product of tyrosine, serves as a critical biomarker for oxidative stress and protein damage, implicated in aging and various pathologies, including atherosclerosis and neurodegenerative diseases.[1][2] Accurate quantification of dityrosine is paramount for researchers in basic science and drug development to understand disease mechanisms and evaluate therapeutic interventions. This guide provides a comparative overview of the leading isotopic labeling strategies for dityrosine quantification using mass spectrometry, with a focus on experimental data and detailed protocols.
The primary challenge in dityrosine analysis lies in its low abundance and the complexity of biological matrices. Isotopic labeling, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers the highest specificity and sensitivity for this purpose.[2] The main strategies can be broadly categorized into absolute quantification using an internal standard and relative quantification methods like metabolic and enzymatic labeling.
Quantitative Performance of Labeling Strategies
The choice of a quantification strategy depends on the research question—whether absolute concentration or relative change is required. The most widely validated method for absolute quantification is the isotope dilution assay, which relies on a stable isotope-labeled internal standard.[3][4] Relative quantification methods, such as SILAC and ¹⁸O-labeling, are powerful for comparing dityrosine levels across different experimental conditions.
Table 1: Comparison of Performance Metrics for Dityrosine Quantification Methods
| Parameter | Isotope Dilution Assay (¹³C-Dityrosine) | Metabolic Labeling (SILAC) | Enzymatic Labeling (¹⁸O-Labeling) | Label-Free Quantification |
| Quantification Type | Absolute | Relative | Relative | Relative |
| Typical Internal Standard | 3,3'-¹³C₆-dityrosine | Heavy-isotope labeled amino acids (e.g., ¹³C₆,¹⁵N₂-Lys, ¹³C₆-Arg) incorporated metabolically | H₂¹⁸O incorporated enzymatically | Not Applicable |
| Linear Range | 1–1000 ng/mL[3] | Dependent on MS instrument dynamic range | Dependent on MS instrument dynamic range | Dependent on MS instrument dynamic range |
| Limit of Detection (LOD) | 42.1 ng/g (Method LOD)[3] | Not typically reported for dityrosine | Not typically reported for dityrosine | Varies significantly |
| Limit of Quantification (LOQ) | 140 ng/g (Method LOQ)[3] | Not typically reported for dityrosine | Not typically reported for dityrosine | Varies significantly |
| Recovery | 92% to 95.2%[3] | N/A (samples are mixed early)[5] | N/A (samples are mixed post-digestion) | N/A |
| Precision (RSD%) | 3.9% to 22.1%[3] | High precision due to early sample mixing | Good precision, but labeling variability can be a factor[6] | Lower precision due to run-to-run variation |
| Key Advantage | Gold standard for accurate absolute quantification | In vivo labeling minimizes sample preparation errors[5] | Universal, applicable to any protein sample[6][7] | No special reagents required |
| Key Disadvantage | Requires synthesis of labeled standard | Limited to cell culture; expensive media[8] | Incomplete labeling or back-exchange can occur[6][9] | Susceptible to analytical variability[10] |
Experimental Protocols and Methodologies
The successful quantification of dityrosine is highly dependent on a robust and well-controlled experimental workflow. Below are detailed protocols for the primary isotopic labeling strategies.
Isotope Dilution Assay for Absolute Quantification
This method is the benchmark for dityrosine quantification. It involves adding a known quantity of a heavy-isotope-labeled dityrosine standard to a sample prior to protein hydrolysis. The ratio of the endogenous (light) dityrosine to the spiked (heavy) standard, measured by LC-MS/MS, allows for precise absolute quantification.
Methodology:
-
Sample Preparation: Weigh the protein sample (e.g., from grain, milk powder, or tissue homogenate).
-
Internal Standard Spiking: Add a known amount of stable isotope-labeled dityrosine (e.g., 3,3'-¹³C₆-dityrosine) to the sample.[3]
-
Acid Hydrolysis: Hydrolyze the protein sample in 6 N hydrochloric acid, often mixed with an antioxidant like propionic acid, at ~110°C for 20-24 hours. This step breaks down the protein into its constituent amino acids, including free dityrosine.[3][4]
-
Solid-Phase Extraction (SPE) Cleanup: Neutralize the hydrolysate and perform a cleanup step using a C18 SPE cartridge to remove interfering substances like salts and other hydrophobic molecules.[3][4]
-
LC-MS/MS Analysis: Analyze the purified sample using reverse-phase liquid chromatography coupled to a tandem mass spectrometer. Detection is typically done in positive ion mode using Multiple Reaction Monitoring (MRM) to record specific precursor-to-product ion transitions for both endogenous and the isotope-labeled dityrosine.[4]
SILAC for Relative Quantification in Cell Culture
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a metabolic labeling approach used to compare protein abundance between different cell populations. For dityrosine analysis, cells are cultured in media containing either normal (light) or heavy-isotope-labeled amino acids (e.g., ¹³C₆-Tyrosine or ¹⁵N-labeled amino acids).[1] After experimental treatment to induce oxidative stress, the cell populations are combined, and the relative abundance of dityrosine-containing peptides is determined by the ratio of light to heavy peptide signals in the mass spectrometer.
Methodology:
-
Metabolic Labeling: Culture two populations of cells for at least five passages in specialized media: one with normal "light" amino acids and the other with "heavy" isotopic amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine). This ensures near-complete incorporation of the labeled amino acids into the proteome.
-
Experimental Treatment: Treat one cell population to induce oxidative stress, while the other serves as a control.
-
Cell Lysis and Protein Mixing: Lyse the cells and combine equal amounts of protein from the "light" and "heavy" populations.[5]
-
Proteolytic Digestion: Digest the combined protein mixture into peptides using an enzyme like trypsin.
-
Enrichment (Optional): For low-abundance targets, an optional enrichment step, such as immunoprecipitation with an anti-phosphotyrosine antibody (if studying signaling crosstalk) or other chromatographic fractionation, can be performed.[1]
-
LC-MS/MS Analysis: Analyze the peptide mixture. The mass spectrometer will detect pairs of chemically identical peptides that differ only by the mass of the incorporated isotopes. The ratio of the signal intensities of these pairs reflects the relative abundance of the protein/peptide between the two conditions.
Enzymatic ¹⁸O-Labeling for Relative Quantification
This post-harvest labeling method uses the protease-catalyzed incorporation of two ¹⁸O atoms from H₂¹⁸O into the C-terminus of every newly generated peptide during digestion.[6][11] By digesting one sample in normal H₂¹⁶O and the other in H₂¹⁸O, the resulting peptide pools can be mixed and analyzed. Every peptide from the heavy-water-digested sample will be 4 Da heavier than its light counterpart, allowing for relative quantification.
Methodology:
-
Protein Extraction: Extract protein from two separate samples (e.g., control vs. treated).
-
Parallel Digestion: Digest the first protein sample with a protease (e.g., trypsin) in a buffer made with normal H₂¹⁶O. Digest the second sample with the same protease in a buffer where the water is >95% enriched H₂¹⁸O.[11]
-
Sample Mixing: After the digestion and labeling are complete, quench the reaction (e.g., by lowering pH) and mix the two peptide samples in a 1:1 ratio.[9]
-
LC-MS/MS Analysis: Analyze the combined peptide mixture. The relative quantification is derived from the signal intensity ratio of the ¹⁶O- and ¹⁸O-labeled peptide pairs.[11]
Visualizing the Workflows
To further clarify these methodologies, the following diagrams illustrate the key steps in each isotopic labeling strategy.
Caption: Dityrosine formation via ROS-induced tyrosyl radical coupling.
Caption: Absolute quantification workflow using a labeled internal standard.
Caption: Relative quantification workflows for SILAC and ¹⁸O-labeling methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of dityrosine in milk powders by liquid chromatography coupled to tandem mass spectrometry using isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteolytic 18O-labeling strategies for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 18O labeling: a tool for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Large-Scale Qualitative and Quantitative Assessment of Dityrosine Crosslinking Omics in Response to Endogenous and Exogenous Hydrogen Peroxide in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Protein Analysis Using Enzymatic [18O]Water Labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dityrosine Levels Across Biological Fluids
An essential biomarker for assessing oxidative stress, dityrosine (B1219331) concentrations can vary significantly across different biological fluids. This guide provides a comparative overview of dityrosine levels in human plasma, urine, and cerebrospinal fluid, supported by experimental data and detailed methodologies for its quantification.
Dityrosine, a product of tyrosine oxidation, serves as a stable biomarker for oxidative stress and protein damage.[1][2][3] Its levels are often elevated in pathological conditions such as hyperlipidemia, neurodegenerative diseases, and atherosclerosis.[1][4][5] Understanding the relative concentrations of dityrosine in easily accessible biological fluids is crucial for researchers, scientists, and drug development professionals in advancing diagnostics and therapeutic interventions.
Quantitative Comparison of Dityrosine Levels
The concentration of dityrosine varies depending on the biological fluid, the analytical method used, and the physiological or pathological state of the individual. The following table summarizes dityrosine levels reported in plasma, urine, and cerebrospinal fluid from various studies.
| Biological Fluid | Subject Group | Dityrosine Concentration | Analytical Method | Reference |
| Plasma | Healthy Controls | Not explicitly quantified, used as baseline | Fluorescence Spectrophotometry | [4][6] |
| Mildly Hyperlipidemic | 9.3% higher than controls | Fluorescence Spectrophotometry | [4][6] | |
| Hyperlipidemic | 22.9% higher than controls | Fluorescence Spectrophotometry | [4][6] | |
| Adults with Major Depressive Disorder | 19% higher than controls | Fluorescence Spectrophotometry | [7] | |
| Urine | Healthy Adults (n=23) | 8.8 ± 0.6 µmol/mol of creatinine | LC/MS/MS | [8][9] |
| Smokers | 10.1 ± 0.4 µmol/mol creatinine | HPLC-MS/MS | [10][11] | |
| Non-smokers (night-time) | 5.8 ± 0.3 µmol/mol creatinine | HPLC-MS/MS | [10] | |
| Non-smokers (day-time) | 12.3 ± 5 µmol/mol creatinine | HPLC-MS/MS | [10] | |
| Cerebrospinal Fluid (CSF) | Not specified | Detectable (detection limit of 60 pg on column) | HPLC with Fluorimetric Detection | [12] |
| Alzheimer's Disease | Elevated (five- to eightfold greater than controls) | HPLC with Electrochemical Array Detection | [5][13][14] | |
| Cognitively Normal | Baseline for comparison | HPLC with Electrochemical Array Detection | [13][14] |
Experimental Protocols for Dityrosine Quantification
Accurate quantification of dityrosine is paramount for reliable comparative studies. Below are detailed methodologies for two common analytical techniques.
1. Quantification of Urinary Dityrosine using Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)
This method allows for the sensitive and specific quantification of dityrosine in urine samples.[8][9]
-
Sample Preparation (Solid Phase Extraction):
-
Precondition a solid-phase extraction (SPE) column (e.g., ENVI-18, 500 mg) with 2 ml of methanol (B129727) followed by 6 ml of 0.1% trifluoroacetic acid (TFA).[9]
-
Load the urine sample onto the conditioned SPE column.
-
Wash the column to remove interfering substances.
-
Elute the dityrosine-containing fraction with an appropriate solvent (e.g., three 750 µl aliquots of a suitable organic solvent).[9]
-
Concentrate the eluted sample by centrifugal evaporation.
-
Re-dissolve the dried sample in a solvent suitable for LC/MS/MS analysis (e.g., 250 µl of 2 mM sodium acetate (B1210297) containing internal standards).[9]
-
-
LC/MS/MS Analysis:
-
Inject the prepared sample into an HPLC system coupled to a tandem mass spectrometer.
-
Perform chromatographic separation using a suitable column and mobile phase gradient.
-
Utilize multiple-reaction monitoring (MRM) for specific detection and quantification of dityrosine and its isotopic internal standard.[8][9] The MRM transitions for native dityrosine are typically m/z 361.2 -> 315.1 and 361.2 -> 237.1.[9]
-
2. Measurement of Plasma Dityrosine by Fluorescence Spectrophotometry
This method provides a sensitive and cost-effective way to measure total dityrosine fluorescence in plasma.[4][6][15]
-
Sample Preparation:
-
Dilute 50 µl of plasma (e.g., 1:60) in a sodium carbonate solution (pH 11.1).[15]
-
-
Fluorescence Measurement:
-
Use a fluorescence spectrophotometer to measure the fluorescence intensity.
-
Set the excitation wavelength to 320 nm and the emission wavelength to 400 nm.[15][16]
-
Prepare a standard curve using known concentrations of dityrosine (e.g., 0–120 pg/ml) in the same sodium carbonate solution.[15]
-
Quantify the dityrosine concentration in the plasma samples by comparing their fluorescence intensity to the standard curve.
-
Experimental Workflow for Dityrosine Analysis
The following diagram illustrates a generalized workflow for the analysis of dityrosine in biological samples, from sample collection to data analysis.
Caption: A generalized workflow for dityrosine analysis in biological fluids.
This guide highlights the importance of considering the biological matrix and analytical methodology when comparing dityrosine levels. The provided data and protocols offer a valuable resource for researchers investigating the role of oxidative stress in health and disease.
References
- 1. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dityrosine, a specific marker of oxidation, is synthesized by the myeloperoxidase-hydrogen peroxide system of human neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevated plasma dityrosine in patients with hyperlipidemia compared to healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Dityrosine cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]
- 6. karger.com [karger.com]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of urinary o,o'-dityrosine, a biomarker for oxidative damage to proteins, by high performance liquid chromatography with triple quadrupole tandem mass spectrometry. A comparison with ion-trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Liquid chromatographic assay of dityrosine in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. researchgate.net [researchgate.net]
- 15. karger.com [karger.com]
- 16. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Dityrosine as an Indicator of Myeloperoxidase Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dityrosine's performance as a specific indicator of myeloperoxidase (MPO) activity against other alternative biomarkers. Supporting experimental data, detailed methodologies, and visual diagrams are presented to aid in the selection of appropriate biomarkers for research and drug development.
Introduction to Myeloperoxidase and Dityrosine (B1219331)
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme abundantly expressed in neutrophils, a type of white blood cell.[1][2] Upon activation of phagocytes during inflammation or infection, MPO is released and catalyzes the formation of reactive oxygen species (ROS) to combat pathogens.[1][2] One of the key reactions catalyzed by MPO is the oxidation of L-tyrosine in the presence of hydrogen peroxide (H₂O₂) to form tyrosyl radicals. These radicals can then cross-link to form dityrosine, a stable oxidation product.[1][3] Due to its stability and intense fluorescence, dityrosine has been investigated as a potential biomarker for MPO activity and the associated oxidative stress in various diseases.[3][4]
Specificity of Dityrosine for Myeloperoxidase Activity
While MPO is a significant catalyst for dityrosine formation in biological systems, it is crucial to understand that dityrosine is not an entirely specific biomarker for MPO activity. Several other enzymatic and non-enzymatic pathways can lead to the formation of dityrosine, making it a more general marker of oxidative stress rather than a specific indicator of MPO action.
Factors Affecting Dityrosine Specificity:
-
Other Peroxidases: Enzymes other than MPO, such as horseradish peroxidase, can also catalyze the formation of dityrosine.[5]
-
Reactive Oxygen and Nitrogen Species (ROS/RNS): Dityrosine can be formed by exposure to various oxygen free radicals, nitrogen dioxide, and peroxynitrite.[4][6]
-
UV and Gamma Irradiation: Exposure to ultraviolet and gamma radiation can induce the formation of dityrosine in proteins.[4][6]
Therefore, while the presence of dityrosine can indicate oxidative damage, attributing its formation solely to MPO activity requires careful consideration of the biological context and the use of more specific complementary biomarkers.
MPO-Catalyzed Dityrosine Formation Pathway
The formation of dityrosine by MPO involves a two-step process. First, MPO, in the presence of hydrogen peroxide, abstracts a hydrogen atom from the phenolic group of a tyrosine residue, generating a tyrosyl radical. Subsequently, two tyrosyl radicals undergo a coupling reaction to form a stable dityrosine cross-link.
Caption: MPO-catalyzed formation of dityrosine from tyrosine.
Alternative Biomarkers for Myeloperoxidase Activity
Given the lack of absolute specificity of dityrosine, several other molecules have been identified and are used as more specific biomarkers for MPO activity. These include products of MPO's unique halogenation cycle.
| Biomarker | Formation Mechanism | Specificity for MPO | Advantages | Disadvantages |
| Dityrosine | Oxidation of tyrosine by various peroxidases and reactive species.[4][5][6] | Low | Stable, fluorescent, indicates general oxidative stress.[3] | Not specific to MPO activity. |
| 3-Chlorotyrosine | MPO-catalyzed reaction of hypochlorous acid (HOCl) with tyrosine. | High | Highly specific for MPO's chlorinating activity. | Can be further modified in vivo. |
| 3-Bromotyrosine | MPO-catalyzed reaction of hypobromous acid (HOBr) with tyrosine. | Moderate | Indicates MPO activity, but can also be formed by eosinophil peroxidase.[5] | Less specific than 3-chlorotyrosine. |
| MPO-DNA Adducts | Covalent binding of MPO-generated oxidants to DNA. | High | Indicates MPO-induced genotoxicity. | Technically challenging to measure. |
| Direct MPO Measurement | Immunoassays (ELISA) or activity assays measuring MPO protein levels or enzymatic activity.[2][7][8] | High | Directly quantifies MPO protein or its catalytic activity. | May not reflect in vivo activity at the site of inflammation. |
Experimental Protocols
Dityrosine Detection by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the detection of dityrosine in biological samples.
Caption: Workflow for dityrosine detection by HPLC.
Methodology:
-
Sample Preparation: Proteins from biological samples (e.g., tissue homogenates, plasma) are hydrolyzed to their constituent amino acids, typically by acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours).
-
Chromatographic Separation: The protein hydrolysate is injected into a reverse-phase HPLC system. A C18 column is commonly used with a gradient elution of two mobile phases (e.g., Mobile Phase A: 0.1% trifluoroacetic acid in water; Mobile Phase B: 0.1% trifluoroacetic acid in acetonitrile).
-
Fluorescence Detection: Dityrosine is detected by its characteristic fluorescence, with an excitation wavelength of approximately 315 nm and an emission wavelength of around 410 nm.[4]
-
Quantification: The concentration of dityrosine in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of dityrosine.
MPO Activity Assay (Colorimetric)
This protocol describes a common method for measuring the peroxidase activity of MPO in biological samples.
Caption: Workflow for a colorimetric MPO activity assay.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., sodium phosphate (B84403) buffer), a solution of hydrogen peroxide (H₂O₂), and a chromogenic substrate such as 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB).[9]
-
Assay Procedure:
-
Add the biological sample to the wells of a microplate.
-
Add the reaction buffer and the chromogenic substrate.
-
Initiate the reaction by adding H₂O₂.
-
Incubate for a defined period at a controlled temperature (e.g., 37°C).[9]
-
-
Stopping the Reaction: Stop the enzymatic reaction by adding a stop solution, such as sulfuric acid.[9]
-
Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 450 nm for TMB) using a microplate reader.[9] The absorbance is proportional to the MPO activity in the sample.
Conclusion
Dityrosine is a valuable biomarker of general oxidative stress and protein damage.[4][6] While its formation can be catalyzed by myeloperoxidase, it is not a specific indicator of MPO activity due to its formation through various other enzymatic and non-enzymatic pathways.[5] For studies requiring high specificity for MPO, it is recommended to use more direct markers such as 3-chlorotyrosine or to measure MPO protein levels and activity directly. The choice of biomarker should be guided by the specific research question, the biological system under investigation, and the analytical capabilities available. A multi-biomarker approach, combining dityrosine with more specific MPO markers, can provide a more comprehensive picture of the role of MPO-driven oxidative stress in health and disease.
References
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. Dityrosine, a specific marker of oxidation, is synthesized by the myeloperoxidase-hydrogen peroxide system of human neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine oxidation products: analysis and biological relevance - ProQuest [proquest.com]
- 5. Neutrophil myeloperoxidase and its substrates: formation of specific markers and reactive compounds during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine oxidation products: analysis and biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Active myeloperoxidase: a promising biomarker to differentiate “acute” and “low-grade” peri-prosthetic joint infections from aseptic failures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Myeloperoxidase Activity in Biological Samples | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of L,L-Dityrosine Hydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research and development operations. This document provides essential procedural guidance for the proper disposal of L,L-Dityrosine Hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate potential for skin and eye irritation, and one suggests it is suspected of causing cancer.[1][2][3][4] Therefore, it is prudent to handle this compound with a degree of caution. Always consult your institution's specific safety protocols and the manufacturer's most recent SDS.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber).[2]
-
Eye Protection: Use safety glasses or goggles.[5]
-
Respiratory Protection: If there is a risk of generating dust, use a respirator.[2]
-
Body Protection: Wear a lab coat.
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.[1][2]
-
Ensure adequate ventilation.[1]
-
For solid spills, carefully sweep up the material without creating dust and place it in a suitable, labeled container for disposal.[2][5]
-
For solutions, absorb the spill with an inert material (e.g., diatomite, universal binders) and place the contaminated material into a sealed container for disposal.[1]
-
Clean the affected area thoroughly.
-
Prevent the spilled material from entering drains or waterways.[1][2]
Summary of Safety and Disposal Information
| Supplier | Hazard Classification | Disposal Recommendation |
| MedChemExpress | Not a hazardous substance or mixture.[1] | Dispose of contaminated material according to Section 13 of the SDS.[1] |
| Sigma-Aldrich | Not a hazardous substance or mixture.[2] | Dispose of in accordance with national and local regulations; leave in original containers and do not mix with other waste.[2] |
| Fisher Scientific | May cause skin, eye, and respiratory irritation.[5] | Contact a licensed professional waste disposal service; do not dispose of with household garbage.[5] |
| Cayman Chemical | The substance is not classified, according to the Globally Harmonized System (GHS).[3] | Disposal must be made according to official regulations; do not allow the product to reach the sewage system.[6] |
| DC Fine Chemicals | Causes skin and serious eye irritation; suspected of causing cancer; may cause respiratory irritation.[4] | Follow local regulations for disposal. |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.
-
Characterize the Waste: It is the responsibility of the waste generator to properly characterize the waste material in accordance with applicable regulations (e.g., US 40CFR262.11).[5]
-
Containerize and Label:
-
Place the this compound waste into a clearly labeled, sealed, and appropriate waste container.
-
If possible, leave the chemical in its original container.[2] Do not mix with other waste.[2]
-
The label should clearly identify the contents as "this compound" and include any relevant hazard warnings based on your institution's assessment.
-
-
Segregate Waste: Store the waste container in a designated, secure area away from incompatible materials. This compound may be incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed chemical waste contractor.
-
Provide the contractor with all necessary information, including the SDS.
-
-
Documentation: Maintain records of the disposal process as required by your institution and local regulations.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the in-lab degradation or neutralization of this compound for disposal purposes. The standard and recommended procedure is removal by a certified waste management company. Attempting to neutralize or degrade the compound without a validated protocol could lead to the generation of unknown or more hazardous byproducts and is strongly discouraged. Always defer to professional disposal services.
References
Personal protective equipment for handling L,L-Dityrosine Hydrochloride
Essential Safety and Handling Guide for L,L-Dityrosine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety and logistical information for handling this compound, including detailed operational and disposal plans. Adherence to these procedures will minimize risk and ensure the integrity of your research.
While some safety data sheets (SDS) for this compound classify it as a non-hazardous substance, others for similar compounds, such as L-Tyrosine, indicate potential for skin and eye irritation.[1] Given the conflicting information, it is prudent to handle this compound as a potentially irritating solid compound and to consult the specific SDS provided by your supplier.[2] In the absence of definitive hazard information, a material with unknown hazards should be presumed to be hazardous.[3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Chemical safety goggles with side shields | Required to protect against splashes and airborne particles.[4] |
| Hand Protection | Nitrile gloves | Essential for handling. For prolonged contact, double-gloving is recommended. Change gloves immediately if contaminated.[4] |
| Body Protection | Fully buttoned lab coat | Must be worn to protect skin and clothing.[4] For procedures with a higher risk of splashes, a disposable gown should be considered. |
| Respiratory Protection | NIOSH-approved respirator | Necessary for procedures that may generate dust or aerosols, such as weighing or dissolving the solid compound.[4] |
| Foot Protection | Closed-toe shoes | Required to protect feet from spills.[5] |
Operational Plan: Step-by-Step Handling Procedures
A meticulous operational workflow is critical to minimize exposure and contamination risks.
1. Preparation and Weighing:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[4][6]
-
Ensure all necessary equipment (spatulas, weigh boats, vials) is clean and readily available.
-
When weighing the compound, minimize dust generation. Using an enclosed balance can help contain the powder.[7]
2. Dissolution:
-
Add the solvent to the vial containing the pre-weighed this compound.
-
Securely cap the vial before agitating to dissolve the compound.
-
If heating is necessary, use a controlled heating block and ensure adequate ventilation.
-
Work over a disposable absorbent bench liner to contain any potential spills.[4]
3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date.
-
Utilize appropriate pipettes and techniques to prevent splashes and aerosols when transferring solutions.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | All solid waste contaminated with this compound (e.g., empty vials, weigh boats, gloves, disposable lab coats) must be collected in a dedicated, clearly labeled hazardous waste container.[4] |
| Liquid Waste | Unused solutions should be collected in a labeled hazardous waste container. Do not pour down the sink unless permitted by local regulations and after consulting the institutional environmental health and safety (EHS) office.[8] |
| Empty Containers | Empty containers must be rinsed thoroughly with a suitable solvent before disposal. The rinsate should be collected as hazardous waste.[8][9] |
Note: Always consult your institution's specific guidelines and local regulations for chemical waste disposal.[8][10]
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek medical attention immediately. |
| Spill | For small spills, carefully sweep up the solid material to avoid generating dust and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department. |
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. twu.edu [twu.edu]
- 4. benchchem.com [benchchem.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
